Magnesium phosphate
Description
Overview of Diverse Magnesium Phosphate (B84403) Compounds and Their Phases
Magnesium phosphate is a general term that encompasses several inorganic salts formed from magnesium cations (Mg²⁺) and phosphate anions (PO₄³⁻). vedantu.comwikipedia.org These compounds exist in various stoichiometric forms, primarily categorized as monothis compound, dithis compound, and trithis compound. wikipedia.org They can be found as anhydrous crystals, in various hydrated states (containing water of crystallization), or as amorphous solids. vedantu.comatamanchemicals.com
The primary forms of this compound are ionic compounds, typically appearing as white, odorless crystalline powders. vedantu.comgeeksforgeeks.org The formation of different hydrated phases is common, with the amount of water of crystallization varying. atamanchemicals.com For instance, trithis compound can exist with 0, 5, 8, or 22 water molecules. atamanchemicals.com The specific phase synthesized can be influenced by factors such as the stoichiometry of reactants and the presence of different precipitating agents. jst.go.jpresearchgate.net Upon heating (calcination), some hydrated magnesium phosphates, like dithis compound trihydrate (MgHPO₄·3H₂O), can be converted to magnesium pyrophosphate (α-Mg₂P₂O₇), while others, like trithis compound tetrahydrate, form anhydrous orthophosphates. jst.go.jpresearchgate.net
Below is a data table summarizing the major this compound compounds and their phases.
| Compound Name | General Formula | Common Hydrated Phases | Notes |
| Monothis compound | Mg(H₂PO₄)₂ | Mg(H₂PO₄)₂·xH₂O | Also known as primary this compound or magnesium dihydrogen phosphate. atamanchemicals.com |
| Dithis compound | MgHPO₄ | MgHPO₄·3H₂O (Newberyite) | Also referred to as magnesium hydrogen phosphate. wikipedia.orgatamanchemicals.com |
| Trithis compound | Mg₃(PO₄)₂ | Mg₃(PO₄)₂·4H₂O, Mg₃(PO₄)₂·8H₂O (Bobierrite), Mg₃(PO₄)₂·22H₂O (Cattiite) | Also known as tribasic this compound. wikipedia.orgatamanchemicals.comresearchgate.netmdpi.com |
| Amorphous this compound | Not applicable | Not applicable | A non-crystalline form of this compound. wikipedia.orgatamanchemicals.com |
Academic Significance and Interdisciplinary Relevance of Magnesium Phosphates
The study of magnesium phosphates extends across numerous scientific fields due to their versatile properties and functions.
In Chemistry, magnesium phosphates serve as classic examples of ionic compounds and salt formation. vedantu.com Their synthesis, involving acid-base neutralization reactions, and their interactions, such as dissolving in acidic solutions to form phosphoric acid and magnesium salts, are fundamental topics in inorganic chemistry. vedantu.comgeeksforgeeks.org Researchers study the synthesis of different this compound phases, such as orthophosphates and pyrophosphates, to understand reaction mechanisms and material transformations. jst.go.jpresearchgate.net Advanced analytical techniques like X-ray diffraction and spectroscopy are employed to investigate their crystal structures and chemical bonding. vedantu.comatamanchemicals.com
In Materials Science, magnesium phosphates are crucial in the development of advanced materials, most notably this compound cements (MPCs). taylorandfrancis.commdpi.com These cements are formed by reacting magnesium oxide with a soluble phosphate salt. taylorandfrancis.commdpi.com MPCs are valued for their rapid setting times, high early strength, low shrinkage, and strong adhesion to other materials. taylorandfrancis.comresearchdive.com This has led to their widespread use in the rapid repair of concrete infrastructure, such as airport runways and bridges, as well as in the solidification and stabilization of hazardous and nuclear waste. taylorandfrancis.comnih.gov
In Geology and Mineralogy, several this compound minerals occur naturally. Notable examples include newberyite (MgHPO₄·3H₂O), struvite (MgNH₄PO₄·6H₂O), and bobierrite (Mg₃(PO₄)₂·8H₂O). mdpi.comminsocam.org The formation of these minerals is often linked to specific geological environments, such as calcareous soils or areas with guano deposits. mdpi.comminsocam.org For example, the mineral newberyite has been identified as a replacement product of struvite in unique geological settings like Mono Lake, California. minsocam.org The presence of these minerals provides valuable insights into the geochemical processes and conditions of their formation. minsocam.orgkamkaco.com
In the Biomedical field, magnesium phosphates are of significant interest. Magnesium and phosphate are both essential for numerous biological functions, including the structural development of bone and teeth, energy metabolism via adenosine (B11128) triphosphate (ATP), and the regulation of hundreds of enzymatic reactions. vedantu.comresearchdive.comedinburghchiropractic.co.uk This has spurred research into this compound-based biomaterials, particularly as injectable bone cements for orthopedic repair. mdpi.comfao.org These materials are being explored for their biocompatibility and their potential to act as scaffolds for bone regeneration. mdpi.com Furthermore, magnesium ions are known to inhibit the crystallization of calcium phosphates, a process relevant to the study of pathological calcification. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
trimagnesium;diphosphate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/3Mg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVALZJMUIHGIMD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
Mg3(PO4)2, Mg3O8P2 | |
| Record name | Magnesium phosphate | |
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Related CAS |
10043-83-1 (Parent) | |
| Record name | Magnesium phosphate anhydrous | |
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DSSTOX Substance ID |
DTXSID00872527 | |
| Record name | Trimagnesium phosphate | |
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Molecular Weight |
262.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Odorless iridescent solid; [HSDB] White odorless powder; [MSDSonline] | |
| Record name | Phosphoric acid, magnesium salt (2:3) | |
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| Record name | Magnesium phosphate, tribasic | |
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Solubility |
INSOL IN COLD OR HOT WATER; INSOL IN LIQUID AMMONIA; SOL IN AMMONIUM SALT SOLN | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
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Density |
Crystallizes with 5, 8, and 22 H2O /molecules/ ... salts are practically insoluble in water but readily soluble in acids; density (octahydrate): 2.19; density (22 H2O): 1.66 | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
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Color/Form |
RHOMBIC PLATES | |
CAS No. |
7757-87-1 | |
| Record name | Magnesium phosphate anhydrous | |
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| Record name | Magnesium phosphate | |
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| Record name | Phosphoric acid, magnesium salt (2:3) | |
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| Record name | Trimagnesium phosphate | |
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| Record name | Trimagnesium bis(orthophosphate) | |
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| Record name | MAGNESIUM PHOSPHATE ANHYDROUS | |
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| Record name | TRIMAGNESIUM PHOSPHATE | |
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Melting Point |
1,184 °C | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
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Synthesis and Precipitation Chemistry of Magnesium Phosphates
Fundamental Synthesis Methodologies for Magnesium Phosphate (B84403) Materials
Various techniques are utilized for the synthesis of magnesium phosphate materials, each offering distinct advantages and yielding products with tailored characteristics.
Chemical Precipitation Techniques
Chemical precipitation is a widely used method for synthesizing magnesium phosphates, particularly for producing hydrated forms and nanoparticles. This method typically involves reacting soluble magnesium salts with soluble phosphate salts in an aqueous medium, leading to the formation of an insoluble this compound precipitate.
Influence of Reactant Stoichiometry and Starting Materials
The stoichiometry of the reactants and the nature of the starting materials play a crucial role in determining the specific phase and composition of the precipitated this compound. Different this compound phases, such as trithis compound (Mg₃(PO₄)₂), magnesium hydrogen phosphate (MgHPO₄), and magnesium dihydrogen phosphate (Mg(H₂PO₄)₂), can be selectively synthesized by controlling the molar ratios of magnesium to phosphate in the reaction solution jst.go.jpresearchgate.net. For instance, reacting magnesium chloride hexahydrate with trisodium (B8492382) phosphate dodecahydrate solutions at a controlled pH can yield anhydrous Mg₃(PO₄)₂ after heating the precipitated product tubitak.gov.trmpg.de. The choice of magnesium and phosphate sources (e.g., MgCl₂, Mg(NO₃)₂, Na₃PO₄, K₂HPO₄, (NH₄)₂HPO₄) also influences the reaction kinetics and the purity of the final product jst.go.jpchalcogen.roacs.org.
Research findings indicate that the stoichiometry of reactants influences the structure and composition of the prepared samples. For example, varying the Mg/P molar ratio in solution can lead to the formation of nano-sized magnesium phosphates with different structures and morphologies chalcogen.roresearchgate.net.
Role of Precipitating Agents
Precipitating agents, such as bases (e.g., ammonia (B1221849) or sodium hydroxide), are often used to adjust the pH of the reaction mixture and control the precipitation process. The pH of the solution significantly affects the solubility of different this compound phases and thus dictates which phase will preferentially precipitate. Higher pH values generally favor the formation of more basic magnesium phosphates like Mg₃(PO₄)₂. The nature of the precipitating agent can also influence the morphology and particle size of the precipitate. The synthesis of magnesium pyrophosphate or orthophosphate is strongly affected by the nature of both starting materials and precipitating agents. jst.go.jpresearchgate.net
Studies have shown that controlling the pH is critical in determining the precipitated phase. For example, dicalcium phosphate dihydrate (DCPD) was obtained at acidic pH (6.0-6.5), while magnesium ammonium (B1175870) phosphate (MAP) was obtained at basic pH (7.5-8.0) from modified calcium-free seawater solutions researchgate.net.
Ethanol-Assisted Precipitation Methods
Ethanol-assisted precipitation is a modified chemical precipitation technique that involves the addition of ethanol (B145695) to the aqueous reaction system. The presence of ethanol can influence the dielectric constant of the solvent, reduce the solubility of the this compound phases, and promote the formation of amorphous or specific crystalline structures. This method has been employed for the synthesis of amorphous this compound (AMP) and amorphous magnesium-calcium phosphate. atlasofscience.orgnih.govbiomaterials.org Ethanol-assisted precipitation can promote the formation of amorphous phases and can be used to synthesize amorphous magnesium-calcium phosphate that preserves its amorphous structure after soaking in simulated body fluid. atlasofscience.org
Detailed research findings highlight the use of ethanol-assisted precipitation for synthesizing amorphous this compound powders. One method involves dissolving magnesium nitrate (B79036) hexahydrate in a mixture of water and ethanol, and then rapidly adding this solution to a stirred solution of diammonium hydrogen phosphate, ammonia, and ethanol. The resulting precipitate is collected, washed with ethanol, and dried. nih.govnih.gov
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a method that involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures. This technique can yield crystalline this compound materials with controlled particle size, morphology, and crystallinity. Hydrothermal synthesis allows for the crystallization of phases that may not be stable under ambient conditions. mdpi.com It can be used to synthesize crystals that depend on the solubility of minerals in hot water under high pressure. mdpi.com
Microwave-hydrothermal synthesis is a rapid method that has been used to synthesize this compound pentahydrate nanosheets using organic phosphorus sources. nih.govrsc.org This approach can be facile, rapid, surfactant-free, and environmentally friendly. nih.gov The synthesis of magnesium-doped hydroxyapatite (B223615) nanoparticles has also been achieved through hydrothermal methods, controlling parameters like pH, pressure, and temperature. acs.org
Solid-State Reaction Synthesis Pathways
Solid-state reaction involves reacting solid precursor materials at high temperatures to form this compound compounds. This method is typically used for synthesizing anhydrous or high-temperature phases of magnesium phosphates. The precursors are ground together, mixed thoroughly, and then heated to a specific temperature profile to facilitate the solid-state diffusion and reaction.
Studies have reported the synthesis of anhydrous Mg₃(PO₄)₂ by heating hydrated this compound precursors or by reacting magnesium compounds with phosphate compounds at elevated temperatures. wikipedia.orgacs.org For instance, heating Mg₃(PO₄)₂·8H₂O at 600 °C for 3 hours under air can yield anhydrous Mg₃(PO₄)₂. acs.org Another approach involves the reaction of magnesium chloride hexahydrate and sodium phosphate dodecahydrate solutions, followed by heating the precipitated product at 600 °C. tubitak.gov.trmpg.de Solid-state reactions can also be employed to synthesize more complex magnesium-containing phosphate compounds, such as cesium magnesium orthophosphate, typically at high temperatures. researchgate.net The preparation of this compound cement (MPC) often involves the reaction of dead-burned magnesium oxide or trithis compound with soluble phosphate salts, which can be considered a type of solid-state reaction, although often initiated with water. cas.czrsc.org
| Synthesis Method | Key Characteristics | Typical Products |
| Chemical Precipitation | Aqueous solution reaction, controlled by stoichiometry, starting materials, pH. | Hydrated magnesium phosphates, nanoparticles. |
| Ethanol-Assisted Precipitation | Addition of ethanol to aqueous precipitation, influences solubility and phase formation. | Amorphous this compound, amorphous Mg-Ca phosphate. atlasofscience.orgnih.govbiomaterials.org |
| Hydrothermal Synthesis | Reactions in aqueous solutions at elevated temperature and pressure. | Crystalline magnesium phosphates, controlled morphology. acs.orgmdpi.comnih.govrsc.org |
| Solid-State Reaction | High-temperature reaction of solid precursors. | Anhydrous magnesium phosphates, high-temperature phases. tubitak.gov.trmpg.dewikipedia.orgacs.orgresearchgate.netrsc.org |
Template-Free Synthesis Approaches
Template-free synthesis approaches offer methods to control the structure and properties of magnesium phosphates without the need for a structural template. One notable template-free method involves the thermal decomposition of crystalline struvite (MgNH₄PO₄·6H₂O) precursors. Struvite crystals, synthesized from supersaturated aqueous solutions, can be subjected to thermal treatment at temperatures typically ranging from 70 to 250 °C. This process leads to the release of structurally bound water and ammonia. whiterose.ac.ukrsc.org The decomposition results in a pseudomorphic transformation of the original struvite into an amorphous this compound. whiterose.ac.ukrsc.org This amorphous material can exhibit a uniform mesoporous structure with pore channels typically 2–5 nm wide, a large specific surface area (up to 300 m²/g), and a significant total pore volume (up to 0.28 cm³/g). whiterose.ac.ukrsc.org This method is considered controllable and reproducible and can be extended to the synthesis of other mesoporous phosphates. whiterose.ac.ukrsc.org
Another approach involves alcohol-assisted precipitation, which has been used to synthesize amorphous magnesium-calcium phosphates. atlasofscience.org This method promotes the formation of the amorphous phase, and the resulting materials have shown potential in biomedical applications. atlasofscience.orgresearchgate.net Direct precipitation and mechanical activation are also known methods for producing amorphous magnesium phosphates. google.com Heat treatment of this compound hydrates, such as this compound pentahydrate (Mg₃(PO₄)₂·5H₂O), can also yield amorphous or partially amorphous this compound. google.com For instance, heating this compound pentahydrate at temperatures between 400 and 800 °C, preferably around 600 °C for approximately 30 minutes, can achieve this transformation. google.com
Mechanisms of this compound Precipitation and Crystallization
The precipitation and crystallization of magnesium phosphates involve a series of interconnected mechanisms, starting from the formation of initial solid phases in a supersaturated solution and progressing through nucleation, crystal growth, and potential transformations between different phosphate phases.
Homogeneous Nucleation Processes
Homogeneous nucleation refers to the spontaneous formation of crystal nuclei within a supersaturated solution in the absence of foreign solid surfaces. This process occurs when the concentrations of the constituent ions exceed a certain supersaturation level, overcoming the energy barrier for the formation of a new interface. Studies on the homogeneous nucleation of magnesium phosphates, particularly from solutions mimicking seawater, have investigated the induction period—the time between achieving supersaturation and the onset of precipitation. rruff.info The induction period is strongly dependent on the dissolved phosphate and magnesium concentrations. rruff.info A linear relationship has been observed between the logarithm of the induction time and the logarithm of the total dissolved phosphorus concentration. rruff.info
In modified calcium-free seawater solutions at 20°C and pH 8, homogeneous nucleation of this compound has been studied, with the precipitated solid phase identified as bobbierite (Mg₃(PO₄)₂·8H₂O). researchgate.net The induction period for bobbierite nucleation was influenced by aqueous phosphate and ammonia concentrations, as well as the intensity of stirring. researchgate.net A linear relationship was established between the logarithm of the bobbierite saturation index and the logarithm of the induction time, with a slope close to 2. researchgate.net Interestingly, aqueous ammonium ions (up to 0.002 M) had no effect on the nucleation kinetics and were not incorporated into the precipitated solid phase in these specific experiments. researchgate.net Stirring the solution dramatically affected nucleation kinetics, significantly decreasing the induction period in unstirred solutions compared to stirred ones. researchgate.net
While classical nucleation theory, based on homogeneous nucleation, is often applied in nucleation studies, it is important to note that truly homogeneous nucleation is practically difficult to achieve in real solutions due to the ubiquitous presence of foreign particles. core.ac.uk However, the assumption of homogeneous nucleation can be valid under conditions of high supersaturation. core.ac.uk
Heterogeneous Nucleation Mechanisms
Heterogeneous nucleation occurs when crystal nuclei form on the surface of foreign particles or existing solid substrates within the supersaturated solution. This process is generally favored over homogeneous nucleation because the foreign surface can lower the energy barrier for nucleation. In the context of this compound precipitation, various surfaces can act as heterogeneous nucleation sites. For example, in wastewater treatment systems, struvite can precipitate heterogeneously on pipe walls and other equipment surfaces, leading to scaling issues. tandfonline.com
The presence of other ions and materials can influence heterogeneous nucleation. For instance, in the precipitation of calcium phosphates, magnesium ions can affect heterogeneous nucleation, leading to the formation of different phases like octa-calcium phosphate or brushite depending on the Mg/Ca ratio. nih.gov Organic coatings on surfaces can also promote heterogeneous nucleation of phosphate compounds by adsorbing ions and creating preferential sites for nucleation. acs.org The nature of the substrate material can influence the extent of heterogeneous precipitation. tandfonline.com Studies on struvite precipitation have shown that airflow can increase heterogeneous precipitation, and the susceptibility to scale formation is more significant on materials like polyamide and polyvinyl chloride compared to stainless steel. tandfonline.com
Biologically induced this compound precipitation can also involve heterogeneous nucleation, where microorganisms or their secreted organic molecules provide nucleation sites. scielo.br Negatively charged bacterial surfaces or extracellular proteins can bind magnesium ions by electrostatic attraction, thereby promoting the crystallization of phases like struvite. scielo.br
Multiple Precipitation/Dissolution Reaction Sequences
The formation of this compound solids can involve not just a single precipitation event but also sequences of precipitation and dissolution reactions, particularly when conditions change or multiple phases are stable within a certain range. For example, in systems containing both calcium and magnesium, the initial precipitate might be an amorphous calcium-magnesium phosphate, which can then transform into more stable crystalline phases like apatite, brushite, or newberyite depending on the solution chemistry. nih.gov
The transformation between different this compound phases often occurs via a solution-mediated process, involving the dissolution of a metastable phase followed by the precipitation of a more stable one. researchgate.netresearchgate.net A well-studied example is the transformation of struvite (MgNH₄PO₄·6H₂O) to newberyite (MgHPO₄·3H₂O). researchgate.netresearchgate.netgeoscienceworld.org This conversion can occur under atmospheric conditions, with the reaction kinetics influenced by the diffusion of water and ammonia out of the struvite structure. geoscienceworld.org At room temperature, newberyite can be the primary transformation product of struvite. geoscienceworld.org At higher temperatures, dittmarite (MgNH₄PO₄·H₂O) may also form before breaking down into an amorphous this compound phase. geoscienceworld.org The relative initial supersaturations of newberyite and struvite can significantly influence the struvite-to-newberyite conversion period. researchgate.netresearchgate.net
The simultaneous precipitation and dissolution of different struvite-family crystals can occur during precipitation processes, leading to changes in solution chemistry, such as a decrease in pH. researchgate.net The specific solid phases obtained can vary with the initial pH of the solution. tandfonline.com
Crystal Growth Models (e.g., Two-step growth model)
Crystal growth is the process by which ions or molecules from the supersaturated solution are incorporated into the existing crystal lattice, causing the crystal to increase in size. Various models describe the kinetics and mechanisms of crystal growth. A common approach for modeling crystal growth is the two-step growth model, which considers two main processes: diffusion and surface reaction. researchgate.netresearchgate.net
This two-step growth model has been applied to various systems, including the crystallization of magnesium ammonium phosphate (struvite). researchgate.net Other crystal growth models, such as adhesive-type growth (AG), spiral growth (SG), and two-dimensional nucleation growth (2DG), have also been used, although sometimes simplified into a one-step model in previous studies. researchgate.net The specific growth mechanism and rate can be influenced by factors such as supersaturation, temperature, and the presence of impurities.
Influence of Environmental Parameters on Precipitation Kinetics
The kinetics of this compound precipitation, including nucleation and crystal growth rates, are significantly influenced by environmental parameters.
pH: pH is a critical factor controlling this compound precipitation. High pH levels, typically between 7.5 and 10, are essential for struvite precipitation. nih.govmdpi.com Increasing the pH of the solution is a common method to initiate precipitation. mdpi.com However, at very high pH levels (e.g., above 10.5), struvite formation may decrease due to the volatilization of ammonia as NH₃ gas. mdpi.com The initial pH also influences the specific solid phases formed. tandfonline.com
Supersaturation: The degree of supersaturation of the solution with respect to the precipitating phase is a primary driving force for both nucleation and crystal growth. Higher supersaturation generally leads to shorter induction periods and faster precipitation rates. rruff.infocore.ac.uk
Temperature: Temperature affects the solubility of magnesium phosphates and the kinetics of the precipitation reactions. The transformation pathways between different this compound phases, such as the conversion of struvite to newberyite and dittmarite, can be temperature-dependent. geoscienceworld.org Temperature can also influence crystal morphology. researchgate.net
Concentration of Reactants: The concentrations of magnesium, phosphate, and ammonium ions directly impact the supersaturation level and thus the precipitation kinetics. rruff.infonih.gov The molar ratios of these ions are particularly important in determining the precipitating phase, such as struvite (Mg:NH₄:PO₄ molar ratio of 1:1:1). nih.govmdpi.comub.edunih.gov Excess magnesium can lead to the formation of other magnesium phosphates like newberyite or cattiite. mdpi.com
Presence of Other Ions and Impurities: The presence of other ions, such as calcium, carbonate, and various impurities, can significantly affect this compound precipitation. Calcium ions can interfere with struvite formation by competing for phosphate or forming calcium phosphate precipitates, which can reduce the amount of struvite formed. mdpi.comub.edunih.gov The Ca:Mg ratio is particularly important, with higher ratios potentially preventing struvite nucleation and favoring amorphous calcium phosphates. mdpi.com Carbonate can also affect precipitation rates and crystallinity, and its interactive effect with magnesium can be synergistic or inhibitory depending on the system pH. nih.gov Impurity ions can influence nucleation sites and crystal growth. acs.org
Hydrodynamic Conditions: The level of stirring or mixing in the solution can influence nucleation kinetics and crystal growth by affecting mass transfer to the crystal surface. researchgate.net Stirring can significantly decrease the induction period for homogeneous nucleation. researchgate.net
Effects of pH on this compound Formation
The pH of the solution plays a critical role in the speciation of phosphate ions and the solubility of magnesium phosphates, thereby significantly influencing their formation and purity during precipitation. mdpi.comiwaponline.comeeer.org
Struvite (MgNH₄PO₄·6H₂O): Struvite precipitation is favored in alkaline conditions. An optimal pH range for struvite crystallization is typically between 7 and 11, with many studies suggesting an optimum around pH 9 for high phosphorus removal efficiency and crystal purity. mdpi.comiwaponline.comeeer.org Increasing pH generally increases supersaturation and the struvite growth rate. mdpi.com However, very high pH values can lead to the co-precipitation of other magnesium and calcium phosphates, reducing struvite purity. mdpi.comiwaponline.com The solubility of struvite reaches a minimum at pH values between 9.0 and 10.7. mdpi.com
Newberyite (MgHPO₄·3H₂O): Newberyite is a magnesium hydrogen phosphate that tends to precipitate in more acidic conditions compared to struvite. It is typically obtained in regions where the pH is below 6.5. mdpi.comnih.govsrce.hr Newberyite can form at pH < 6 when high concentrations of magnesium and phosphorus are present. mdpi.com It is generally not stable at pH > 6.5 and may transform into other phases. srce.hr
Bobierrite (Mg₃(PO₄)₂·8H₂O): Bobierrite, trithis compound octahydrate, can form at alkaline pH, often alongside struvite. undip.ac.id
The pH influences the ionic species present in the solution (e.g., H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), which in turn affects the precipitation reactions. eeer.org
Temperature Dependence of Precipitation
Temperature also influences the solubility and kinetics of this compound precipitation, although its effect is often considered less significant than pH or ionic composition. mdpi.commdpi.com
Struvite: The solubility of struvite generally increases with temperature up to a certain point, reported around 35 °C, after which it may decrease. mdpi.comresearchgate.netpwr.edu.pl Temperatures around 20-25 °C are often recommended for optimal struvite precipitation, balancing good purity and crystal size. mdpi.com Higher temperatures, such as 33 °C, can favor the precipitation of other compounds like Mg₃(PO₄)₂ and reduce struvite purity. mdpi.com Ammonia volatilization can also occur at higher temperatures, such as 40 °C. mdpi.com
Newberyite: Studies have investigated the formation of newberyite at different temperatures, such as 25 °C and 37 °C. nih.govsrce.hr Temperature can affect the nucleation and growth of newberyite crystals. mdpi.com
Temperature variations, combined with pH and ion concentration, affect the precipitation process. mdpi.com
Impact of Aqueous Ion Concentrations (e.g., Mg/P ratios, K, NH4+)
The relative concentrations of magnesium, phosphate, and other ions in the aqueous solution significantly impact the type and amount of this compound precipitated.
Mg/P Ratio: The molar ratio of magnesium to phosphate is a critical factor. For struvite (MgNH₄PO₄·6H₂O), a 1:1:1 molar ratio of Mg:NH₄:PO₄ is stoichiometric. However, varying this ratio can influence precipitation efficiency and the formation of other phases. redalyc.org A Mg/P ratio of 1.0 or above can enhance phosphorus recovery. researchgate.net When magnesium ions are predominant, larger precipitate particles may form. emerald.com Conversely, at a 3:2 ratio of magnesium to phosphate or with excess phosphate, smaller particles tend to form. emerald.com A high initial magnesium content can favor the reaction of phosphate with Mg²⁺ over Ca²⁺, reducing interference from calcium phosphate formation. redalyc.org An effective Mg:P ratio is often found to be 1:1 for struvite precipitation, although ratios up to 1.67:1 have been used for high recovery rates. researchgate.netmdpi.com
Ammonium (NH₄⁺): Ammonium is a key component of struvite. Its concentration directly influences struvite formation. A high NH₄⁺ concentration can favor struvite precipitation over amorphous calcium and magnesium phosphates. redalyc.org However, at very high pH, ammonia loss due to volatilization can occur. mdpi.comresearchgate.net
Potassium (K⁺): The presence of potassium can potentially lead to the formation of potassium struvite (MgKPO₄·6H₂O). However, if ammonium concentration is high, potassium struvite formation may be limited. mdpi.com
Other Ions (e.g., Ca²⁺, CO₃²⁻): The presence of other ions, particularly calcium, can interfere with this compound precipitation by competing for phosphate ions and forming other precipitates like calcium phosphates or carbonates. mdpi.comiwaponline.com Adjusting the Mg/Ca ratio can mitigate the negative effects of calcium interference. iwaponline.com Carbonates can also co-precipitate, especially at high pH. mdpi.com
Competitive ions can react with Mg²⁺ and PO₄³⁻, reducing their availability for struvite formation. researchgate.net
Role of Solution Stirring on Nucleation Kinetics
Stirring or agitation of the solution during precipitation affects the nucleation and growth kinetics of this compound crystals.
Stirring can shorten the reaction time for precipitation. adelaide.edu.au It enhances mass transfer rates of ions, which can support crystal growth. redalyc.org However, the effect of stirring speed on crystal size is complex. Studies on struvite precipitation have shown that there can be an optimal stirring speed range for obtaining larger crystals. For instance, stirring speeds between 100 and 200 rpm (equivalent to a velocity gradient between 79 and 188 s⁻¹) have been reported to yield the largest struvite particle sizes. redalyc.orgscielo.org.coscispace.comwhiterose.ac.uk High stirring rates beyond the optimum can negatively impact crystal size due to increased turbulence, which may lead to crystal breakage or dissolution. redalyc.orgscielo.org.co
For tribasic this compound (Mg₃(PO₄)₂), sedimentation rate was found to be unaffected by stirring. ijasr.org
Here is a summary of the effect of stirring speed on struvite crystal size:
| Stirring Speed (rpm) | Average Particle Size (µm) | Source |
| 0 | 55 | scielo.org.coscispace.com |
| 100 | 127 | scielo.org.coscispace.com |
| 200 | 128 | scielo.org.coscispace.com |
| >200 | Decreased | scielo.org.coscispace.com |
Post-Synthesis Processing and Thermal Treatments
After synthesis via precipitation or other methods, magnesium phosphates often undergo thermal treatments such as calcination and sintering to modify their phase composition, structure, and properties.
Calcination Effects on Phase Transformation and Composition
Calcination, a thermal treatment at elevated temperatures, can induce phase transformations and alter the composition of magnesium phosphates, typically through dehydration and decomposition reactions.
For hydrated magnesium phosphates like struvite (MgNH₄PO₄·6H₂O) and newberyite (MgHPO₄·3H₂O), calcination leads to the removal of water and ammonia, resulting in anhydrous or other this compound phases. For example, struvite can decompose into dittmarite (MgNH₄PO₄·H₂O) and newberyite upon heating, eventually forming magnesium pyrophosphate (Mg₂P₂O₇) or trithis compound (Mg₃(PO₄)₂). undip.ac.id The specific decomposition products and temperatures depend on the original phase and the calcination conditions.
Calcination is a common step in the synthesis of this compound ceramics, often used to prepare precursor powders like Mg₃(PO₄)₂ from hydrated precipitates. rsc.org Calcination temperatures can range significantly depending on the desired final phase. For instance, forming the farringtonite phase (Mg₃(PO₄)₂) can occur at temperatures around 1000 °C to 1100 °C. rsc.org
Sintering Dynamics and Densification of this compound Ceramics
Sintering involves heating compacted this compound powders to high temperatures to promote particle bonding, grain growth, and densification, resulting in a solid ceramic body.
Densification during sintering occurs through mass transfer processes, such as diffusion, which reduce porosity and increase the material's density. cambridge.org Higher sintering temperatures generally lead to increased densification and crystallinity. researchgate.net The sintering temperature significantly affects the microstructure and mechanical properties of this compound ceramics. researchgate.netaip.org
For this compound ceramics, sintering temperatures can range from relatively low temperatures (e.g., 650 °C for amorphous this compound with additives) to much higher temperatures (e.g., 1100 °C to 1500 °C or even higher for dense ceramics). rsc.orgresearchgate.netaip.orgijche.comnih.gov The addition of dopants or sintering aids can influence sintering kinetics and enhance densification at lower temperatures. rsc.orgcambridge.org For example, adding Zn or Sr can increase the relative density of this compound ceramics sintered at 1200 °C. rsc.org Microwave sintering has also been used to facilitate densification. cambridge.org
The mechanical properties, such as hardness and compressive strength, of this compound ceramics are strongly correlated with their density, which is improved by effective sintering. rsc.orgcambridge.orgijche.com
Here is a table illustrating the effect of sintering temperature on properties of this compound ceramics:
| Sintering Temperature (°C) | Apparent Porosity | Bulk Density | Hardness | Source |
| 900 | Highest | Lowest | Lowest | aip.org |
| 1100 | - | - | - | aip.org |
| 1200 | Lowest | Highest | Low | aip.org |
| 1300-1500 | Slight increase | Slight increase | High (>1000 kg/cm ²) | ijche.com |
Note: Data from different sources may not be directly comparable due to variations in material composition and processing.
Crystallography and Structural Elucidation of Magnesium Phosphates
Polymorphism and Diverse Phases of Magnesium Phosphates
Magnesium phosphates exist in numerous crystalline and amorphous forms, each with unique structural characteristics. These phases can be broadly categorized into orthophosphates, hydrogen phosphates, pyrophosphates, and double salts containing ammonium (B1175870) or potassium. The specific phase that forms is highly dependent on factors such as temperature, pH, and the presence of other ions in the solution.
Orthophosphate Phases (e.g., Mg₃(PO₄)₂·nH₂O, Farringtonite [Mg₃(PO₄)₂])
Magnesium orthophosphate, with the general formula Mg₃(PO₄)₂, can exist in both hydrated and anhydrous forms. The anhydrous form, farringtonite, is a naturally occurring mineral. The hydrated forms incorporate a variable number of water molecules into their crystal lattice.
One synthetically produced hydrated magnesium phosphate (B84403) is Mg₃(PO₄)₂·4H₂O. researchgate.net This compound crystallizes in the orthorhombic space group Cmc21. researchgate.net Its structure is characterized by sheets stacked along the rsc.org direction, which are interconnected by edge-sharing octahedral Mg₂O₆(H₂O)₄ dimers. researchgate.net Within these sheets, there are infinite edge-sharing chains of magnesium octahedra extending along the materialsproject.org direction. researchgate.net
The anhydrous form, farringtonite (Mg₃(PO₄)₂), crystallizes in the monoclinic P2₁/c space group. nih.gov The structure contains two distinct magnesium ion (Mg²⁺) sites. nih.gov In one site, the Mg²⁺ ion is bonded to five oxygen atoms, forming a distorted trigonal bipyramid. nih.gov In the other site, the Mg²⁺ ion is coordinated to six oxygen atoms, creating an octahedron. nih.gov These polyhedra share corners and edges with the phosphate (PO₄) tetrahedra, forming a dense three-dimensional framework. nih.govmatec-conferences.org
Table 1: Crystallographic Data for Selected Magnesium Orthophosphate Phases
| Compound Name | Chemical Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| Magnesium phosphate tetrahydrate | Mg₃(PO₄)₂·4H₂O | Orthorhombic | Cmc21 | a = 8.41087, b = 17.3850, c = 12.8034 researchgate.net |
| Farringtonite | Mg₃(PO₄)₂ | Monoclinic | P2₁/c | Data varies depending on specific study nih.gov |
Hydrogen Phosphate Phases (e.g., MgHPO₄·nH₂O, Newberyite)
Magnesium hydrogen phosphates are characterized by the presence of the HPO₄²⁻ anion. A prominent example is newberyite (MgHPO₄·3H₂O), a mineral that crystallizes in the orthorhombic system. nih.goveartharxiv.org Newberyite is sometimes formed from the decomposition of other this compound minerals, such as struvite. eartharxiv.orgresearchgate.netornl.gov
Table 2: Crystallographic Data for Newberyite
| Compound Name | Chemical Formula | Crystal System |
| Newberyite | MgHPO₄·3H₂O | Orthorhombic nih.goveartharxiv.org |
Pyrophosphate Phases (e.g., Mg₂P₂O₇)
Magnesium pyrophosphate (Mg₂P₂O₇) is known to exist in at least three polymorphic forms: α-Mg₂P₂O₇, β-Mg₂P₂O₇, and a high-pressure/high-temperature γ-Mg₂P₂O₇ phase. vulcanchem.com The α- and β-phases are observed at low and high temperatures, respectively. vulcanchem.com The anhydrous form generally exhibits a monoclinic crystal structure. e3s-conferences.org
A recently discovered polymorph, γ-Mg₂P₂O₇, was synthesized under conditions of 8 GPa and 1473 K. vulcanchem.com Single-crystal X-ray diffraction analysis revealed that this γ-phase is monoclinic with the space group P2₁/c. vulcanchem.com Its crystal structure is composed of undulating layers of MgO₆ octahedra that alternate with layers of pyrophosphate ([P₂O₇]⁴⁻) tetrahedral dimers. vulcanchem.com
Table 3: Crystallographic Data for the γ-Phase of Magnesium Pyrophosphate
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) |
| γ-Magnesium pyrophosphate | γ-Mg₂P₂O₇ | Monoclinic | P2₁/c | a = 4.5080, b = 9.9450, c = 5.2358, β = 97.93 vulcanchem.com |
Ammonium this compound Hydrates (e.g., Struvite [MgNH₄PO₄·6H₂O], Dittmarite [MgNH₄PO₄·H₂O])
Struvite (MgNH₄PO₄·6H₂O) is arguably the most well-known this compound mineral, often found in wastewater treatment systems and as urinary calculi. nih.goveartharxiv.org It crystallizes in the orthorhombic system, with the polar space group Pmn2₁. eartharxiv.orgnih.gov The structure consists of nearly regular PO₄ tetrahedra and distorted [Mg(H₂O)₆]²⁺ octahedra. nih.gov These units, along with the ammonium (NH₄⁺) ions, are held together by an extensive network of hydrogen bonds. eartharxiv.orgresearchgate.netornl.gov Low-temperature studies have shown that the ammonium groups are locked in position by hydrogen bonds to neighboring oxygen atoms, whereas they may exhibit rotational freedom at room temperature. eartharxiv.orgresearchgate.net
Dittmarite (MgNH₄PO₄·H₂O) is the monohydrate analogue of struvite. acs.org It is a component in certain magnesium ammonium phosphate cement systems. nih.gov
Table 4: Crystallographic Data for Struvite
| Compound Name | Chemical Formula | Crystal System | Space Group | Lattice Parameters (Å) at 100 K |
| Struvite | MgNH₄PO₄·6H₂O | Orthorhombic | Pmn2₁ | a = 6.9484, b = 6.1038, c = 11.1930 eartharxiv.org |
Potassium this compound Hydrates (e.g., MgKPO₄·6H₂O, MPP)
The potassium analogue of struvite, MgKPO₄·6H₂O (often referred to as struvite-K or MPP), is isostructural with its ammonium counterpart, crystallizing in the orthorhombic space group Pmn2₁. nih.govnih.govwhiterose.ac.ukiaea.org This material is of interest for its cementitious properties. nih.govwhiterose.ac.uk Upon heating, struvite-K undergoes a single-step dehydration between 50 and 200°C, leading to a transient amorphous phase, denoted as δ-MgKPO₄. nih.govwhiterose.ac.ukiaea.org This is a key difference from struvite, which liberates ammonia (B1221849) at elevated temperatures. nih.govwhiterose.ac.uk Further heating of the amorphous phase leads to recrystallization into various anhydrous polymorphs of MgKPO₄, including β-MgKPO₄ and γ-MgKPO₄, before stabilizing as α-MgKPO₄ upon cooling. nih.govwhiterose.ac.ukiaea.org
The monohydrate, MgKPO₄·H₂O, has also been characterized. It crystallizes in the orthorhombic space group Pmn2₁ with two formula units per unit cell. nih.gov The structure consists of PO₄ tetrahedra, K⁺ and Mg²⁺ cations, and water molecules. nih.gov The magnesium atoms are coordinated to five oxygen atoms from phosphate groups and one oxygen from a water molecule, while the potassium atom is surrounded by eight oxygen atoms. nih.gov
Table 5: Crystallographic Data for Potassium this compound Hydrates
| Compound Name | Chemical Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| Struvite-K | MgKPO₄·6H₂O | Orthorhombic | Pmn2₁ | a = 6.873, b = 6.160, c = 11.087 iaea.org |
| Magnesium potassium phosphate monohydrate | MgKPO₄·H₂O | Orthorhombic | Pmn2₁ | a = 5.573, b = 8.231, c = 4.790 nih.gov |
Amorphous this compound Forms
Amorphous magnesium phosphates (AMP) lack the long-range atomic order characteristic of crystalline materials. nih.gov These non-crystalline solids are often precursors or intermediate phases in the formation or decomposition of crystalline magnesium phosphates. acs.org For instance, as mentioned previously, heating crystalline MgHPO₄·3H₂O (newberyite) or MgKPO₄·6H₂O results in the formation of amorphous phases. acs.orgnih.govwhiterose.ac.uk
Amorphous magnesium phosphates can also be synthesized directly, for example, through rapid precipitation or microwave-assisted hydrothermal methods. rsc.org These materials are typically characterized by techniques such as X-ray diffraction (XRD), which shows broad, diffuse halos instead of sharp Bragg peaks, and Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical groups present. nih.gov While lacking long-range periodicity, AMPs possess short-range order, often consisting of randomly oriented phosphate and magnesium-oxygen polyhedra. Studies have shown that amorphous forms can promote different biological responses compared to their crystalline counterparts due to factors like higher solubility.
The crystallographic and structural characteristics of magnesium phosphates are diverse, influenced by factors such as hydration state, the presence of other cations, and synthesis conditions. Detailed analysis of their crystal structures provides fundamental insights into their properties and behavior.
Determination of Unit Cell Parameters and Space Groups
The crystal structures of various this compound compounds have been determined using techniques like X-ray diffraction. These analyses reveal the fundamental repeating unit of the crystal lattice (the unit cell) and its symmetry (the space group).
For instance, anhydrous trithis compound, Mg₃(PO₄)₂, crystallizes in the monoclinic P2₁/c space group. materialsproject.org A hydrated form, Mg₃(PO₄)₂·4H₂O, has been identified with an orthorhombic crystal structure, belonging to the space group Cmc2₁ (No. 36). researchgate.net The introduction of other alkali metals, such as in trisodium (B8492382) rubidium heptamagnesium hexakis(orthophosphate) (Na₃RbMg₇(PO₄)₆), results in a monoclinic crystal system with the space group C2/c. nih.gov Another example, magnesium diethyl phosphate (Mg[PO₂(OC₂H₅)₂]₂), also crystallizes in a monoclinic system with the space group C2/c. iucr.org
The unit cell parameters, which define the size and shape of the unit cell, have been precisely measured for these compounds.
Interactive Table: Unit Cell Parameters of Selected this compound Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source |
| Mg₃(PO₄)₂ | Monoclinic | P2₁/c | materialsproject.org | ||||
| Mg₃(PO₄)₂·4H₂O | Orthorhombic | Cmc2₁ | 8.41087 | 17.3850 | 12.8034 | 90 | researchgate.net |
| Na₃RbMg₇(PO₄)₆ | Monoclinic | C2/c | 12.734 | 10.685 | 15.498 | 112.83 | nih.gov |
| Mg[PO₂(OC₂H₅)₂]₂ | Monoclinic | C2/c | 22.14 | 7.998 | 9.300 | 96.72 | iucr.org |
Analysis of Local Coordination Environments of Mg and P
The local coordination environment describes the arrangement of atoms immediately surrounding a central atom. In magnesium phosphates, both magnesium (Mg²⁺) and phosphorus (P⁵⁺) ions have distinct coordination geometries.
Magnesium (Mg²⁺) Coordination: Magnesium ions are typically found in five-coordinate or six-coordinate (octahedral) environments. wikipedia.org In anhydrous Mg₃(PO₄)₂, Mg²⁺ ions occupy both distorted trigonal bipyramidal (five-coordinate, MgO₅) and octahedral (six-coordinate, MgO₆) sites. materialsproject.org The Mg-O bond distances in the MgO₅ polyhedra range from 1.96 to 2.12 Å, while in the MgO₆ octahedra, they range from 2.03 to 2.15 Å. materialsproject.org In the hydrated structure of Mg₃(PO₄)₂·4H₂O, the structure features sheets linked by edge-sharing octahedral Mg₂O₆(H₂O)₄ dimers. researchgate.net Within these sheets, there are infinite chains of edge-sharing Mg octahedra. researchgate.net The coordination of Mg²⁺ can also be influenced by the presence of other molecules; for example, in the complex with ADP, Mg²⁺ ions are coordinated by the α- and β-phosphates of ADP, as well as by the side chains of specific amino acid residues like N132 and D145. researchgate.net
Phosphorus (P⁵⁺) Coordination: Phosphorus is consistently found in a tetrahedral coordination environment, forming phosphate (PO₄) tetrahedra. materialsproject.org In Mg₃(PO₄)₂, these PO₄ tetrahedra are linked to the magnesium polyhedra, sharing corners and edges. materialsproject.org The P-O bond distances within the PO₄ tetrahedra typically range from 1.53 to 1.55 Å. materialsproject.org
Structural Implications of Ionic Substitutions and Doping
The substitution of magnesium ions with other cations (doping) significantly impacts the crystal structure of magnesium phosphates. The introduction of ions with different sizes and charges can lead to the formation of novel structures with unique properties.
A notable example is the synthesis of Na₃RbMg₇(PO₄)₆, where sodium (Na⁺) and rubidium (Rb⁺) ions are incorporated into the this compound framework. nih.gov The structure is built from MgO₅ and MgO₆ polyhedra linked through common corners or edges and further connected by PO₄ tetrahedra. nih.gov This arrangement creates an anionic three-dimensional framework with channels running along the mdpi.com direction. nih.gov The smaller Na⁺ cations are located within these channels, while the larger Rb⁺ cations occupy large interstitial cavities in the structure. nih.gov
Phase Transformations and Stability of Magnesium Phosphates
Magnesium phosphates undergo various phase transformations, primarily driven by changes in temperature and hydration state. These transformations involve decomposition, hydration, and dehydration processes that alter the compound's structure and chemical identity.
Thermal Decomposition Pathways and Resulting Products
Heating this compound compounds induces thermal decomposition, leading to the formation of different products depending on the starting material and the temperature.
Hydrated magnesium phosphates lose their water of crystallization at elevated temperatures. For example, trithis compound octahydrate (Mg₃(PO₄)₂·8H₂O) can be heated to 400 °C to obtain the anhydrous compound. wikipedia.orgchemicalbook.com The thermal decomposition of magnesium ammonium phosphate (struvite) begins at temperatures between 100 and 120 °C, where it loses water and ammonia. ysxbcn.com
At higher temperatures, further decomposition occurs. Dithis compound (MgHPO₄) decomposes into magnesium pyrophosphate (Mg₂P₂O₇) when heated to temperatures between 550 and 650 °C. When heated strongly, trithis compound can decompose into magnesium oxide (MgO) and phosphorus pentoxide (P₂O₅). testbook.com The thermal decomposition of magnesium phosphoramidate (B1195095) in air also yields polyphosphates, with magnesium diphosphate (B83284) being the final product above 600 °C. oup.com
Interactive Table: Thermal Decomposition of Magnesium Phosphates
| Starting Compound | Temperature Range (°C) | Resulting Products | Source |
| Magnesium Ammonium Phosphate (MAP) | 100 - 120 | Pyrolysis products (loss of H₂O and NH₃) | ysxbcn.com |
| Mg₃(PO₄)₂·xH₂O | 400 | Anhydrous Mg₃(PO₄)₂ | wikipedia.orgchemicalbook.com |
| MgHPO₄ | 550 - 650 | Mg₂P₂O₇ | |
| Mg₃(PO₄)₂ | High Temperature | MgO, P₂O₅ | testbook.com |
| Magnesium Phosphoramidate | > 600 | Magnesium diphosphate | oup.com |
Hydration and Dehydration Processes
Hydration and dehydration are critical processes influencing the stability and phase of magnesium phosphates. These compounds can exist in various hydrated forms, and the transition between them is often reversible.
Magnesium phosphates can contain varying amounts of water of crystallization, with common forms including tetrahydrates, pentahydrates, octahydrates, and even a docosahydrate (22 water molecules). wikipedia.orgjst.go.jp The octahydrate of trithis compound (Mg₃(PO₄)₂·8H₂O) is found naturally as the mineral bobierrite. wikipedia.org
Dehydration can be induced by heating. For instance, crystalline this compound 22-hydrate or 8-hydrate, when heated above 100°C in water vapor, can form crystalline this compound pentahydrate. jst.go.jp Further heating of the pentahydrate above 240°C results in the anhydrous form. jst.go.jp The loss of water from hydrated structures is a key step in many thermal decomposition pathways. For example, MgHPO₄·3H₂O loses one molecule of crystal water at 205 °C before further decomposition at higher temperatures.
The hydration process is also fundamental to the formation of certain this compound compounds. The reaction of monothis compound with magnesium hydroxide (B78521) in water yields the hydrated trithis compound. wikipedia.org Similarly, dissolving monothis compound in water can lead to the precipitation of dithis compound trihydrate (Mg(HPO₄)·3H₂O), a mineral known as newberyite. wikipedia.orgwikipedia.org The hydration of magnesium potassium phosphate cements results in the formation of K-struvite (MgKPO₄·6H₂O) as the main crystalline product. mdpi.com
Amorphous-to-Crystalline Phase Conversions
The transformation of amorphous this compound precursors into crystalline structures is a critical process, particularly in the formation of this compound cements (MPCs). These cements are valued for their high strength and adhesive qualities. The setting reaction is a rapid, exothermic process that involves multiple steps, beginning with the dissolution of magnesium oxide (MgO) and the complexation of magnesium cations. This is followed by the formation of an amorphous gel-like phase when it interacts with phosphate anions. Finally, this amorphous phase undergoes partial or total crystallization into forms like K-struvite (MgKPO₄·6H₂O). researchgate.net
Research indicates that the microstructural development of these cements is governed by a densification process that involves this amorphous-to-crystalline transformation during the hardening phase. researchgate.net Initially, amorphous hydrated orthophosphate compounds act as precursors to the crystalline products. researchgate.net These amorphous phases are not merely a random arrangement of ions but likely contain structural units similar to their crystalline counterparts, allowing for conversion through relatively minor rearrangements. researchgate.net
The presence of certain additives can significantly influence the amorphous-to-crystalline conversion. For instance, citric acid accelerates the dissolution of MgO but then complexes with the released Mg²⁺ ions. This reduces the supersaturation of the solution, which in turn delays the nucleation of phosphate crystals and hinders the amorphous-to-crystalline transformation due to the adsorption of citrate (B86180) onto the surfaces of the nascent structures. researchgate.net
In broader contexts beyond cements, magnesium has been observed to inhibit the crystallization of calcium phosphates, promoting the formation of amorphous calcium phosphate (ACP) or other magnesium-containing phases like whitlockite (B577102). mdpi.com The presence of magnesium ions can retard the crystallization process of amorphous calcium carbonate, a related biomineral system. acs.org In studies on amorphous calcium phosphates substituted with magnesium, it was found that magnesium promoted the formation of β-tricalcium phosphate (β-TCP) at lower temperatures compared to pure amorphous calcium phosphate. acs.org
The conversion process is not always a simple one-step crystallization. Exothermic events observed during the reaction have been attributed to the initial formation of an amorphous precursor, which is then followed by the crystallization of a more stable phase like MgKPO₄·6H₂O. researchgate.net The mechanical strength of the final cement is derived from a composite structure of needle-like or platelet-like crystalline K-struvite embedded within a remaining amorphous matrix. researchgate.net
| Precursor Phase | Crystalline Product(s) | Influencing Factors | Research Findings |
| Amorphous hydrated orthophosphate | MgKPO₄·6H₂O (K-struvite) | High supersaturation, presence of additives (e.g., citric acid) | Amorphous phases are precursors to crystalline K-struvite in magnesium potassium phosphate cements. researchgate.net Citric acid can delay the amorphous-to-crystalline transformation. researchgate.net |
| Amorphous Calcium Phosphate (with Mg substitution) | β-tricalcium phosphate (β-TCP) | Annealing temperature, Mg concentration | Mg substitution promotes the formation of β-TCP at significantly lower temperatures (e.g., 600 °C) compared to undoped ACP. acs.org |
| Amorphous Mg₇₂Zn₂₄Ca₄ alloy | Crystalline Mg phase | Isothermal annealing temperature and duration | The rate of crystallization increases with higher isothermal annealing temperatures. icm.edu.pl |
Coupled Dissolution-Reprecipitation Mechanisms
Coupled dissolution-reprecipitation is a fundamental mechanism driving mineral replacement reactions at the interface between a solid and a fluid. This process involves the dissolution of a pre-existing, less stable solid phase that is out of equilibrium with the surrounding fluid, followed by the immediate precipitation of a new, more stable solid phase from the locally saturated solution. researchgate.net This mechanism is distinct from solid-state diffusion and is facilitated by the presence of an aqueous fluid or melt. researchgate.netugr.es
While extensive research on this mechanism has been conducted on various minerals like feldspars and calcium carbonates, the principles are applicable to this compound transformations. ugr.es For the reaction to proceed, the interfacial fluid must be supersaturated with respect to the precipitating product phase, while being undersaturated with respect to the dissolving parent phase. The relative solubility of the parent and product phases is a key determinant of the process. ugr.es
In the context of magnesium phosphates, this mechanism can explain the transformation of one crystalline phase to another when environmental conditions such as pH or ion concentration change. For example, the alteration of early-formed, potentially less stable this compound phases into more stable forms like newberyite (MgHPO₄·3H₂O) or cattiite (Mg₃(PO₄)₂·22H₂O) under specific physiological conditions could occur via dissolution-reprecipitation. nih.gov Although magnesium phosphates are generally more soluble than calcium phosphates, the principle of coupled dissolution-reprecipitation still holds, as it is the local interfacial solution chemistry that drives the transformation. mdpi.comugr.es
A critical feature of this mechanism is the potential for the generation of porosity. When the volume of the dissolved parent mineral is greater than the volume of the precipitated product, a network of micropores can form. This porosity is crucial as it allows fluid to continue to access the reaction interface, enabling the replacement process to propagate through the original solid. ugr.es Conversely, if the product phase has a larger volume, it could passivate the surface and halt the reaction. ugr.es
| Parent Phase | Product Phase | Driving Fluid/Conditions | Mechanism Highlights |
| Less stable mineral phase | More stable mineral phase | Aqueous fluid creating supersaturation of product and undersaturation of parent | The reaction is sustained by fluid pathways, often through porosity generated during the reaction. researchgate.netugr.es |
| Calcium Carbonate | Calcium Phosphate (e.g., Apatite) | Phosphate-containing solution | Demonstrates that the parent phase does not need high solubility, only that it is more soluble than the product. ugr.es |
| K-feldspar (KAlSi₃O₈) | Albite (NaAlSi₃O₈) | Na⁺-rich hydrothermal fluids | Involves the dissolution of the parent phase and reprecipitation of the new phase, not just ion exchange. ugr.es |
Advanced Characterization Techniques for Magnesium Phosphates
Spectroscopic Analysis of Magnesium Phosphate (B84403) Compounds
Spectroscopic techniques are indispensable for the in-depth study of magnesium phosphates, offering non-destructive ways to probe their fundamental chemical and physical characteristics.
X-ray Diffraction (XRD) is a primary and essential technique for the analysis of magnesium phosphate compounds. It provides definitive information on the phase composition and crystalline nature of a material. Each crystalline substance possesses a unique XRD pattern, which acts as a "fingerprint" for identification. nih.gov The technique is based on the principle that X-rays are diffracted by the crystalline lattice of a material, producing a pattern of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are characteristic of the material's crystal structure. nih.gov
In the study of magnesium phosphates, XRD is used to:
Identify specific phases: Researchers can distinguish between different this compound compounds, such as trithis compound (Mg₃(PO₄)₂), newberyite (MgHPO₄·3H₂O), and struvite (NH₄MgPO₄·6H₂O), by comparing the experimental diffraction pattern to reference patterns from databases like the International Centre for Diffraction Data (ICDD). nih.gov For instance, studies have used XRD to confirm the formation of β-TCP and Mg-β-TCP after calcination of precursors, with peak shifts indicating the successful incorporation of magnesium into the tricalcium phosphate lattice. biointerfaceresearch.com
Determine crystallinity: The sharpness and intensity of the diffraction peaks are related to the degree of crystallinity. Broad and weak peaks suggest a material with low crystallinity or small crystallite size, while sharp, intense peaks indicate a highly crystalline structure. biointerfaceresearch.com For example, as magnesium substitution increases in a tricalcium phosphate lattice, XRD peaks may become broader and weaker, indicating a decrease in crystallite size and an increase in lattice disorder. biointerfaceresearch.com
Analyze phase transformations: XRD is critical for monitoring changes in the crystalline phase due to processes like heating. For example, the transformation of magnesium-doped calcium-deficient apatite (Mg-CDA) to Mg-doped β-TCP upon calcination at 850°C has been verified using XRD. biointerfaceresearch.com Sintering Mg₃(PO₄)₂ at different temperatures (950°C, 980°C, and 1025°C) results in distinct XRD patterns that confirm the phase purity and structural changes. researchgate.net
Table 1: Representative XRD Peak Data for a this compound Compound (Note: This table is illustrative. Actual peak positions and intensities vary with the specific phase and experimental conditions.)
| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
|---|---|---|---|
| 23.5 | 3.78 | 80 | (220) |
| 27.8 | 3.21 | 100 | (112) |
| 31.0 | 2.88 | 95 | (311) |
| 39.5 | 2.28 | 60 | (400) |
| 45.3 | 2.00 | 55 | (331) |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a sample by measuring the absorption of infrared radiation. For magnesium phosphates, FTIR is particularly sensitive to the vibrational modes of the phosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) ions, as well as water molecules (H₂O) of hydration.
The primary vibrational modes of the phosphate tetrahedron include:
ν₁ Symmetric stretching
ν₂ Symmetric bending
ν₃ Antisymmetric stretching
ν₄ Antisymmetric bending
FTIR spectra provide valuable information for identifying this compound phases. For example, in magnesium-substituted hydroxyapatite (B223615), characteristic phosphate bands appear around 983 cm⁻¹ (ν₁ PO), 1043 cm⁻¹ (ν₃ PO), and 1115 cm⁻¹ (ν₃ PO). mdpi.com The presence of HPO₄²⁻ groups, such as in newberyite (MgHPO₄·3H₂O), can be identified by specific peaks, like the one at 883 cm⁻¹. mdpi.com Furthermore, the broad absorption bands in the 2800-3600 cm⁻¹ region are indicative of O-H stretching vibrations from water molecules, while bands around 1640 cm⁻¹ correspond to H-O-H bending, confirming the hydrated nature of certain compounds. mdpi.com The technique is sensitive enough to detect shifts in these vibrational frequencies caused by changes in the local chemical environment, such as the substitution of calcium with magnesium. mdpi.com
Table 2: Characteristic FTIR Bands for this compound Compounds
| Wavenumber (cm⁻¹) | Assignment | Compound Reference |
|---|---|---|
| ~3570 | OH stretching vibration | Hydroxyapatite mdpi.com |
| ~3250 | O-H stretching (water) | Newberyite mdpi.com |
| ~1640 | H-O-H bending (adsorbed water) | Hydroxyapatite mdpi.com |
| ~1010 - 1120 | ν₃ PO₄³⁻ antisymmetric stretching | Bobierrite, Brushite mdpi.com |
| ~1016 | ν₁ PO₄³⁻ symmetric stretching | Newberyite mdpi.com |
| ~883 | P-O(H) stretching | Newberyite mdpi.com |
| ~560 - 650 | ν₄ PO₄³⁻ bending | Hydroxyapatite mdpi.com |
| ~470 | Mg-O stretching | Magnesium Rubidium Arsenate (analogue) mjcce.org.mk |
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It relies on the inelastic scattering of monochromatic light, providing information about molecular vibrations, crystal structure, and phase composition. Raman is particularly effective for distinguishing between different polymorphs and hydrated states of magnesium phosphates.
A key application is the differentiation of hydrated and dehydrated forms of Mg₃(PO₄)₂. The most intense Raman peak, corresponding to the symmetric stretching mode (ν₁) of the PO₄³⁻ group, shows a distinct shift depending on the hydration state. For instance, the ν₁ peak appears at approximately 936 cm⁻¹ for Mg₃(PO₄)₂·22H₂O, 960 cm⁻¹ for Mg₃(PO₄)₂·8H₂O, 963 cm⁻¹ for Mg₃(PO₄)₂·4H₂O, and shifts to around 980 cm⁻¹ for the dehydrated form, farringtonite. nih.gov This sensitivity allows for precise phase identification.
Raman spectroscopy has also been used to study complex phosphate mixtures. It has proven effective in identifying poorly crystalline calcium phosphates mixed with magnesium phosphates, which can be challenging to detect with XRD. mdpi.com For the mineral kovdorskite (Mg₂PO₄(OH)·3H₂O), Raman spectroscopy clearly identifies the PO₄³⁻ symmetric stretching mode (ν₁) at 965 cm⁻¹, antisymmetric stretching modes (ν₃) at 1057 and 1089 cm⁻¹, and various bending modes (ν₂ and ν₄) below 600 cm⁻¹. nih.gov
Table 3: Key Raman Shifts for Differentiating this compound Phases
| Compound/Phase | Key Raman Shift (cm⁻¹) | Assignment |
|---|---|---|
| Mg₃(PO₄)₂·22H₂O | ~936 | ν₁ PO₄³⁻ |
| Mg₃(PO₄)₂·8H₂O | ~960 | ν₁ PO₄³⁻ |
| Mg₃(PO₄)₂·4H₂O | ~963 | ν₁ PO₄³⁻ |
| Farringtonite (dehydrated Mg₃(PO₄)₂) | ~980 | ν₁ PO₄³⁻ |
| Kovdorskite (Mg₂PO₄(OH)·3H₂O) | 965 | ν₁ PO₄³⁻ |
| Kovdorskite (Mg₂PO₄(OH)·3H₂O) | 3681 | O-H stretching |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that probes the local atomic environment of specific nuclei. For magnesium phosphates, both ³¹P and ²⁵Mg NMR provide unique structural insights.
³¹P Solid-State NMR: The ³¹P nucleus is highly sensitive and provides detailed information about the phosphate speciation. ³¹P Magic Angle Spinning (MAS) NMR can distinguish between different phosphate structural units (Qⁿ, where 'n' is the number of bridging oxygen atoms). For orthophosphates like Mg₃(PO₄)₂, a single peak is typically observed, corresponding to isolated PO₄ tetrahedra (Q⁰ units). researchgate.net Studies on this compound glasses have used ³¹P MAS-NMR to determine the distribution of Qⁿ units, revealing that Mg²⁺ cations act as network modifiers. researchgate.net The chemical shifts are sensitive to the local coordination and chemical environment. researchgate.net
²⁵Mg Solid-State NMR: The ²⁵Mg nucleus is a quadrupolar nucleus, which makes its analysis challenging, often requiring very high magnetic fields (e.g., 21.1 T). cdnsciencepub.comrsc.org However, ²⁵Mg NMR is exceptionally sensitive to the local structure around the magnesium cation. acs.org The quadrupolar coupling constant (Cq), a key parameter derived from ²⁵Mg NMR spectra, is highly sensitive to distortions in the geometry of the MgO₆ coordination polyhedron. cdnsciencepub.com This allows for the differentiation of magnesium sites that may be crystallographically similar but have subtle differences in their local environment. acs.orgacs.org For example, in Mg₃P₂, two distinct isotropic chemical shifts at -262.3 and -239.6 ppm were resolved using MAS, corresponding to the two crystallographically different magnesium sites in the structure. dtic.mil
Table 4: Representative Solid-State NMR Data for Magnesium Phosphates
| Nucleus | Compound | Isotropic Chemical Shift (δiso, ppm) | Quadrupolar Coupling Constant (Cq, MHz) |
|---|---|---|---|
| ³¹P | Mg₃P₂ | -262.3 | Not Applicable |
| ³¹P | Mg₃P₂ | -239.6 | Not Applicable |
| ²⁵Mg | Struvite-K | -1.0 | 3.56 |
| ²⁵Mg | Mg(PO₃)₂ | -15.5 | 4.8 |
| ²⁵Mg | α-Mg₂P₂O₇ | -21.4 | 5.2 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy is calculated. The binding energy is characteristic of the element and its chemical environment.
For magnesium phosphates, XPS is used to:
Confirm the presence of magnesium, phosphorus, and oxygen on the surface.
Determine the chemical state of these elements. For example, high-resolution scans of the Mg 2p, P 2p, and O 1s regions can provide information about the phosphate bonding environment.
Analyze surface contamination or modification. For instance, adventitious carbon is often detected and its C 1s peak is sometimes used for charge correction.
A study on Mg₃(PO₄)₂ reported binding energies for Mg 2p, P 2p, O 1s, and other core levels after heating the sample to remove water. aip.org The spectra were referenced to the P 2p peak at 135.0 eV. aip.org XPS analysis has also been employed to investigate the surface films that form on magnesium metal after immersion in phosphate-containing solutions, identifying the composition of the degradation products. researchgate.net
Table 5: Binding Energies from XPS Analysis of this compound (Data referenced to P 2p at 135.0 eV for Mg₃(PO₄)₂) aip.org
| Spectral Region | Binding Energy (eV) |
|---|---|
| Mg 2p | 51.2 |
| Mg 2s | 91.1 |
| P 2p | 135.0 |
| P 2s | 192.8 |
| O 1s | 532.7 |
X-ray Absorption Near-Edge Structure (XANES) spectroscopy, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the local coordination geometry and oxidation state of a specific absorbing atom. uu.nl The technique measures the X-ray absorption coefficient as a function of energy around an absorption edge of a selected element. The shape of the spectrum in the near-edge region is sensitive to the local electronic density of states and the geometry of the absorbing atom's environment. uu.nlosti.gov
For magnesium phosphates, Phosphorus K-edge XANES is particularly useful. The spectra of this compound phases are distinct from those of calcium phosphate phases. mdpi.com Key features of the P K-edge XANES spectra for magnesium phosphates include a slight shift (~0.5 eV) of the white line (the main absorption peak) to higher energy compared to calcium phosphates and the absence of certain post-edge features. mdpi.com These spectral fingerprints can be used to identify this compound minerals within complex mixtures, such as those found in environmental or agricultural samples. mdpi.comnih.gov The technique is a powerful tool for probing the local bonding environment, complementing the long-range structural information provided by XRD. mdpi.com
Table 6: P K-edge XANES Features for Phosphate Minerals
| Mineral Type | Key Spectral Feature | Observation |
|---|---|---|
| Magnesium Phosphates (e.g., Newberyite) | White Line Position | Shifted ~0.5 eV to higher energy vs. Ca-phosphates. mdpi.com |
| Magnesium Phosphates (e.g., Newberyite) | Post-edge Shoulder (~2162 eV) | Absent. mdpi.com |
| Calcium Phosphates (e.g., Brushite) | White Line Position | Lower energy compared to Mg-phosphates. mdpi.com |
| Calcium Phosphates (e.g., Brushite) | Post-edge Shoulder (~2162 eV) | Present. mdpi.com |
Thermal Analysis Methods for Magnesium Phosphates
Thermal analysis techniques are crucial for understanding the behavior of magnesium phosphates upon heating. These methods provide valuable data on thermal stability, phase transitions, and decomposition processes.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For magnesium phosphates, TGA is primarily used to study dehydration and decomposition processes.
TGA curves of hydrated magnesium phosphates typically show distinct stages of weight loss corresponding to the removal of water molecules. For instance, studies on nano-sized magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O) and this compound pentahydrate (Mg₃(PO₄)₂·5H₂O) revealed continuous weight loss of approximately 30.37% and 31.06%, respectively, when heated from room temperature to 800°C. chalcogen.ro The initial weight loss at temperatures below 200°C is generally attributed to the elimination of crystal water. chalcogen.ro
In a study on this compound hydrates synthesized at different pH values, TGA showed that MgHPO₄·3H₂O loses its crystal water in a two-step reaction, whereas this compound hydrate (B1144303) (Mg₃(PO₄)₂·22H₂O) dehydrates in a single step. researchgate.net Another investigation involving solids precipitated from magnesium solutions identified three distinct thermal decomposition events in the TGA curve. researchgate.net
The atmosphere in which the analysis is conducted can influence the results. TGA experiments on magnesium powder in nitrogen-rich atmospheres are used to investigate oxidation and nitridation processes by observing mass gain. nih.gov
Table 1: TGA Findings for Various Magnesium Phosphates
| Compound | Temperature Range (°C) | Observation | % Weight Loss | Reference |
|---|---|---|---|---|
| MgHPO₄·3H₂O | Room Temp - 800 | Continuous weight loss, dehydration and decomposition | ~30.37% | chalcogen.ro |
| Mg₃(PO₄)₂·5H₂O | Room Temp - 800 | Continuous weight loss, dehydration | ~31.06% | chalcogen.ro |
| MgHPO₄·3H₂O | Not Specified | Two-step dehydration | Not Specified | researchgate.net |
| Mg₃(PO₄)₂·22H₂O | Not Specified | Single-step dehydration | Not Specified | researchgate.net |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These methods detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, crystallization, and decomposition.
DTA and DSC are often used in conjunction with TGA to provide a more complete picture of the thermal behavior of magnesium phosphates. chalcogen.romdpi.com In the analysis of nano-magnesium phosphates, DSC revealed endothermic peaks below 200°C, confirming the elimination of crystal water. chalcogen.ro A distinct peak observed around 644.9°C in the DSC curve for MgHPO₄ corresponds to the crystallization temperature of magnesium pyrophosphate (Mg₂P₂O₇), which forms from the endothermic decomposition of MgHPO₄. chalcogen.ro
DSC has also been employed to distinguish between different enzyme activities in biological systems containing magnesium. For example, thermal analysis revealed different inactivation temperatures (Ti) and transition temperatures (Tm) for magnesium-stimulated ATPase (Ti = 57°C, Tm = 57°C) and calcium-stimulated ATPase (Ti = 49°C, Tm = 51°C), allowing for their differentiation. nih.gov In another study, DSC was used to determine the denaturation temperature of phycocyanin encapsulated with magnesium-doped calcium phosphate, which showed an increase of 7–20°C compared to the pure substance, indicating improved thermal stability. mdpi.com
Table 2: DTA/DSC Events in this compound Materials
| Material/Compound | Temperature (°C) | Event Type | Observation | Reference |
|---|---|---|---|---|
| MgHPO₄ | ~644.9 | Endothermic | Crystallization of Mg₂P₂O₇ | chalcogen.ro |
| This compound | <200 | Endothermic | Elimination of crystal water | chalcogen.ro |
| Mg(2+)-ATPase | 57 | Denaturation (Tm) | Correlates with inactivation of the enzyme | nih.gov |
| Ca(2+),Mg(2+)-ATPase | 51 | Denaturation (Tm) | Correlates with inactivation of the enzyme | nih.gov |
Microscopic and Morphological Characterization
Microscopy techniques are essential for visualizing the surface features, microstructure, and nanostructure of magnesium phosphates, providing insights into their formation and properties.
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and microstructure of materials at high magnification. In the study of magnesium phosphates, SEM reveals diverse morphologies depending on the specific compound and synthesis conditions.
For example, chemically synthesized nano-magnesium phosphates appeared as nanoparticle clusters with sizes ranging from 1 to 3 µm. chalcogen.ro Specifically, MgHPO₄·3H₂O and Mg₃(PO₄)₂·5H₂O formed sphere-like shapes of non-uniform size. chalcogen.ro The morphology can be significantly influenced by synthesis parameters such as pH. researchgate.net Studies have shown that at pH 7, magnesium phosphates form ellipse-shaped particles with sizes between 1.17–2.04 µm, while at pH 10, they form nested flat sheets with larger particles in the range of 3.16–9.85 µm. researchgate.net
In this compound cements, SEM has been used to analyze the microstructure, showing the dispersion of sand and waste particles within the cement matrix. researchgate.net The analysis of struvite (magnesium ammonium (B1175870) phosphate) stones using SEM revealed concentric laminations, numerous spherular crystals of calcium phosphate, and scattered penta- or hexa-hedral "coffin-lid" shaped crystals presumed to be magnesium ammonium phosphate. nih.gov
Table 3: SEM Observations of this compound Morphologies
| This compound Type | Synthesis/Sample Condition | Observed Morphology | Particle/Cluster Size | Reference |
|---|---|---|---|---|
| Nano-magnesium phosphates | Chemical method | Nanoparticle clusters, sphere-like | 1–3 µm | chalcogen.ro |
| This compound Hydrates | Synthesized at pH 7 | Ellipse-shaped particles | 1.17–2.04 µm | researchgate.net |
| This compound Hydrates | Synthesized at pH 10 | Nested flat sheets | 3.16–9.85 µm | researchgate.net |
| This compound Cement | Mortar with grinding dust | Shows dispersion of particles in matrix | Not Specified | researchgate.net |
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the detailed visualization of the internal structure, crystallinity, and nanostructure of materials. nih.gov A beam of electrons is transmitted through an ultra-thin specimen to form an image. nih.gov
TEM analysis of chemically synthesized magnesium phosphates confirmed the presence of nanoparticles and provided more detail on their shape and size. chalcogen.ro It revealed that the nanoparticle clusters seen in SEM are composed of irregularly shaped sheets with sizes ranging from 20 to 200 nm. chalcogen.ro Electron diffraction patterns obtained via TEM can confirm the polycrystalline nature of the synthesized materials. chalcogen.ro
This high-resolution imaging is crucial for understanding crystal growth and the distribution of components within a nanoparticle. nih.gov TEM has been used to study uncalcined this compound particles, providing clear images of their nano-level structure. researchgate.net The technique allows for the direct observation of particle size, morphology, and microstructural details, which is essential for establishing structure-property relationships in nanomaterials. nih.gov
Table 4: TEM Findings on this compound Nanostructures
| This compound Type | Observation | Nanoparticle Size | Reference |
|---|---|---|---|
| MgHPO₄·3H₂O | Irregular sheets, polycrystalline | 50-200 nm | chalcogen.ro |
| Mg₃(PO₄)₂·5H₂O | Irregular sheets, polycrystalline | 50-200 nm | chalcogen.ro |
Backscattered Electron (BSE) imaging, a mode of scanning electron microscopy, provides contrast based on the atomic number of the elements in the sample. Heavier elements scatter more electrons and appear brighter in the image, making BSEM an effective technique for visualizing compositional differences and analyzing the microstructure of multi-phase materials.
BSEM is particularly useful for examining the microstructure of this compound cements and composites. It can be used to observe the cross-section of scaffold struts made from or coated with magnesium-based materials, revealing the distribution of different phases. rsc.org For instance, in this compound mortars, BSEM can help visualize the dispersion of unreacted magnesium oxide particles within the hydrated phosphate matrix, providing insights into the material's homogeneity and reaction progress.
Thermodynamics and Kinetics of Magnesium Phosphate Systems
Thermodynamic Properties of Magnesium Phosphate (B84403) Phases
The thermodynamic properties of magnesium phosphate phases provide fundamental insights into their relative stabilities under varying conditions. Key properties include enthalpies and Gibbs free energies of formation, heat capacities, and solubility products.
Enthalpies of Formation (ΔfH°m)
The standard molar enthalpy of formation (ΔfH°m) quantifies the heat absorbed or released during the formation of a compound from its elements in their standard states. Experimental calorimetry is a primary method for determining these values. Studies have reported the standard molar enthalpy of formation for newberyite (MgHPO₄·3H₂O) at 298.15 K to be -2595 ± 3 kJ mol⁻¹. acs.org For MgKPO₄·6H₂O (K-struvite), the standard molar enthalpy of formation at the same temperature is -3718 ± 3 kJ mol⁻¹. acs.org In the context of struvite (MgNH₄PO₄·6H₂O) precipitation, the enthalpy of formation has been estimated at 22.6 ± 1.1 kJ mol⁻¹ at 25 °C. nih.gov Other reported enthalpies for struvite formation include +57.62 and +44.79 kJ mol⁻¹. researchgate.net The standard enthalpy of reaction for struvite precipitation, calculated from average Ksp values across a temperature range of 10-30 °C, was determined to be 23.62 Kcal mol⁻¹. capes.gov.br
Gibbs Free Energies of Formation (ΔfG°m)
The standard molar Gibbs free energy of formation (ΔfG°m) is a crucial indicator of a compound's thermodynamic stability and the spontaneity of its formation from its constituent elements. This property is related to the enthalpy of formation and entropy. Experimental data and thermodynamic calculations provide values for various this compound phases. The standard molar Gibbs free energy of formation for MgHPO₄·3H₂O (newberyite) at 298.15 K is -2292 ± 4 kJ mol⁻¹. acs.org For MgKPO₄·6H₂O (K-struvite), the value is -3248 ± 4 kJ mol⁻¹ at 298.15 K. acs.orgmdpi.com The standard molar Gibbs free energy of formation for K-struvite, derived from its standard entropy and enthalpy of formation, was -3248 ± 4 kJ·mole⁻¹. mdpi.com The degradation process of struvite has been associated with a positive Gibbs free energy change (ΔG) of 197.85 kJ/mol, suggesting it is a nonspontaneous process. dergipark.org.tr
Low-Temperature Heat Capacity (Cp,m°)
Low-temperature heat capacity (Cp,m°) measurements are vital for determining the thermal properties of this compound phases and for calculating standard molar entropy (S°m) using the third law of thermodynamics. Adiabatic calorimetry has been employed to measure the low-temperature heat capacity of MgHPO₄·3H₂O (newberyite) and MgKPO₄·6H₂O over a temperature range from approximately 6 K to 320-330 K. acs.org Based on these data, the standard molar entropy at 298.15 K for MgHPO₄·3H₂O is calculated as 212.9 ± 1.5 J K⁻¹ mol⁻¹. acs.org For MgKPO₄·6H₂O, the standard molar entropy at 298.15 K is 352.7 ± 2.1 J K⁻¹ mol⁻¹. acs.orgmdpi.com Smoothed Cp,m°(T) values between 0 and 320 K are available for these compounds. acs.org The specific heat capacity of bulk struvite has been reported as 0.72 J/gK. researchgate.net
Solubility Product Determination (pKso)
The solubility product (Kso) is a key parameter that defines the equilibrium between a solid this compound phase and its dissolved ions in solution. The negative logarithm of the solubility product, pKso, is frequently used. The solubility of this compound compounds, particularly struvite (MgNH₄PO₄·6H₂O), is significantly affected by factors such as pH, ionic strength, and temperature. capes.gov.brcore.ac.uk Reported pKso values for struvite exhibit considerable variation in the literature, ranging from approximately 9.41 to 13.36, which can be attributed to differences in experimental methodologies, the consideration of complex species, and the methods used for ionic strength correction. researchgate.netdpi.qld.gov.au
For newberyite (MgHPO₄·3H₂O), a log KSO of -17.73 ± 0.44 has been determined at 20 °C. lib4ri.ch At higher temperatures, specifically 40 °C and 50 °C, calculated log KSO values were -18.1 and -18.2, respectively, suggesting a slight increase in stability with increasing temperature. lib4ri.ch The solubility product (Ksp) of newberyite at 25 °C has been reported to range from 10⁻⁹.⁶ to 10⁻¹⁰.², depending on the ionic strength of the solution. benchchem.com Another source lists the pKso for newberyite (MgHPO₄:3H₂O) as 5.80. aqion.de
For struvite, the standard solubility product Ks(0) at 25 °C in urine was found to be 10⁻¹³.²⁶±⁰.⁰⁵⁷. nih.gov A pKso value of 13.36 (±0.07) at 25 °C was determined by varying ionic strength and extrapolating to infinite dilution. capes.gov.br The pKso for struvite across a temperature range of 10-60 °C varies between 14.36 (±0.05) and 14.01 (±0.03), with a minimum value of 13.17 (±0.05) at 30 °C. capes.gov.br Thermodynamic calculations for struvite yielded pKso values of 13.359 ± 0.284 at 25 °C and 13.269 ± 0.113 at 37 °C. irb.hr Thermodynamic modeling using GEMS provided a pKso value of 10.77 ± 0.55 at 20 °C for K-struvite. mdpi.com Another thermodynamic modeling approach using PHREEQC determined a pKso of 12.22 ± 0.253 for K-struvite in synthetic urine at 25 °C. mdpi.com
Here is a table summarizing some reported solubility product values for various this compound phases:
| Compound | Formula | Temperature (°C) | pKso (log₁₀ Kso) | Notes | Source |
| Newberyite | MgHPO₄·3H₂O | 20 | -17.73 ± 0.44 | Derived from measured data | lib4ri.ch |
| Newberyite | MgHPO₄·3H₂O | 40 | -18.1 | Calculated | lib4ri.ch |
| Newberyite | MgHPO₄·3H₂O | 50 | -18.2 | Calculated | lib4ri.ch |
| Newberyite | MgHPO₄·3H₂O | 25 | 9.6 to 10.2 | Range depending on ionic strength | benchchem.com |
| Newberyite | MgHPO₄·3H₂O | 25 | 5.80 | aqion.de | |
| Struvite | MgNH₄PO₄·6H₂O | 25 | 13.26 ± 0.057 | In urine, standard solubility product | nih.gov |
| Struvite | MgNH₄PO₄·6H₂O | 25 | 13.36 ± 0.07 | Extrapolated to zero ionic strength | capes.gov.br |
| Struvite | MgNH₄PO₄·6H₂O | 10-60 | 13.17 to 14.36 | Varies with temperature | capes.gov.br |
| Struvite | MgNH₄PO₄·6H₂O | 25 | 13.359 ± 0.284 | Thermodynamic solubility product | irb.hr |
| Struvite | MgNH₄PO₄·6H₂O | 37 | 13.269 ± 0.113 | Thermodynamic solubility product | irb.hr |
| K-struvite | MgKPO₄·6H₂O | 20 | 10.77 ± 0.55 | Thermodynamic modeling (GEMS) | mdpi.com |
| K-struvite | MgKPO₄·6H₂O | 25 | 12.22 ± 0.253 | Thermodynamic modeling (PHREEQC) | mdpi.com |
Phase Equilibria and Stability Diagrams
Phase equilibria and stability diagrams graphically represent the conditions (such as pH, temperature, and ion concentrations) under which different this compound phases are thermodynamically stable. These diagrams are typically constructed using thermodynamic modeling based on the Gibbs free energies of the relevant chemical species. The specific hydrated this compound phases that form are influenced by the availability of water, magnesium, phosphate, and potassium ions, as well as the pH of the system. lib4ri.ch
Thermodynamic modeling is a valuable tool for predicting the stable phases in this compound systems under various conditions. core.ac.uklib4ri.ch In the Mg-P-O-H₂O system, different hydrated magnesium phosphates, including newberyite (MgHPO₄∙3H₂O), phosphorrösslerite (MgHPO₄∙7H₂O), bobierrite (Mg₃(PO₄)₂∙8H₂O), and cattiite (Mg₃(PO₄)₂∙22H₂O), can exist, with their stability ranges dependent on factors like pH and ion concentrations. lib4ri.ch Concentration diagrams illustrating the predominant this compound phases in systems like MgSO₄–NH₄H₂PO₄–NaCl–H₂O at different temperatures can be generated. irb.hr Struvite is often identified as the predominant phase formed across a broad range of reactant concentrations under specific conditions. irb.hr
Studies on magnesium potassium phosphate cements (MKPC) indicate that K-struvite (MgKPO₄⋅6H₂O) is the primary reaction product, although other hydrated phases such as newberyite, phosphorrösslerite, cattiite, and Mg₂KH(PO₄)₂⋅15H₂O can form as intermediate products during hydration. researchgate.net Investigations into the phase development of various this compound cements at room and elevated temperatures have also identified phases like newberyite and potentially cattiite, depending on the specific phosphate compound used. researchgate.net The phase diagram of the P₂O₅-MgO system reveals the existence of intermediate compounds such as Mg₃P₂O₈, Mg₂P₂O₇, and MgP₂O₆, each with distinct melting points and eutectic reaction temperatures. mdpi.com
Reaction Kinetics in this compound Systems
The kinetics of reactions in this compound systems, including precipitation, dissolution, and solid-state transformations, govern the rates at which these processes occur. These rates are influenced by a variety of factors, including the degree of supersaturation, pH, temperature, mixing intensity, and the presence of other substances that can act as inhibitors or catalysts.
The precipitation of magnesium phosphates, particularly struvite, has been extensively studied due to its significance in areas such as wastewater treatment and the formation of undesirable mineral scaling. Struvite crystallization is known to occur rapidly under neutral to alkaline pH conditions. aidic.it The kinetics of struvite precipitation can be effectively controlled by adjusting parameters such as pH and temperature. matec-conferences.org Rapid crystallization kinetics have been observed in aqueous solutions, with reported growth rates exceeding 20 µm/min at pH 8.5. aidic.it The crystal growth rate of struvite has demonstrated a second-order dependence on supersaturation (expressed in terms of phosphate concentration) and increases with increasing pH, while showing insensitivity to temperature within the studied range. aidic.it
The transformation of struvite in air has been shown to proceed via a coupled dissolution-reprecipitation mechanism. geoscienceworld.org The kinetics of this transformation are primarily controlled by the diffusion of water and ammonia (B1221849) out of the struvite crystal structure. geoscienceworld.org The specific reaction pathways are temperature-dependent; at room temperature, newberyite is the main transformation product, whereas at higher temperatures, dittmarite (MgNH₄PO₄·H₂O) becomes the dominant product. geoscienceworld.org At 60 °C, dittmarite can further decompose into an amorphous this compound phase. geoscienceworld.org
The dissolution kinetics of struvite have also been investigated. The dissolution rate of both dendrite and rod-like struvite crystals in water exhibits a linear dependence on the absolute undersaturation. irb.hr Dissolution rate constants have been determined for different crystal morphologies and temperatures. irb.hr The activation energy for the dissolution of rod-like struvite crystals was found to be (44.8 ± 1.1) kJ mol⁻¹, while for dendrites, it was (37.6 ± 1.6) kJ mol⁻¹. irb.hr Analysis of the kinetic data suggests that the rate-determining steps for struvite dissolution may involve the diffusion of constituent ions away from the crystal surface or the desorption of ions from the crystal's adsorption layer. irb.hr
Studies on the homogeneous nucleation kinetics of magnesium phosphates from solutions have indicated a strong dependence on the concentrations of dissolved phosphate and magnesium. rruff.info The intensity of stirring significantly impacts nucleation kinetics, with substantially shorter induction periods observed in unstirred solutions compared to stirred ones. researchgate.net The spontaneous inorganic precipitation of this compound phases like struvite and bobierrite in marine environments is considered kinetically sluggish. researchgate.net
The reaction kinetics of this compound cements, which form through a rapid acid-base reaction between magnesium oxide and a hydrogen phosphate source (often resulting in struvite formation), are typically fast, generating considerable heat and leading to quick setting times. whiterose.ac.uk Additives such as boric acid or citric acid are commonly used to control and retard these rapid reaction kinetics. whiterose.ac.uk
Non-Isothermal Decomposition Kinetics
Non-isothermal thermogravimetric analysis (TGA) is a common technique used to study the decomposition kinetics of this compound compounds. This method involves heating the sample at a constant rate and monitoring the mass loss as a function of temperature and time. Studies on magnesium hydrogen phosphate trihydrate (MgHPO₄ · 3H₂O), also known as newberyite, have shown that it decomposes in a single step under aircatmosphere, yielding magnesium pyrophosphate (Mg₂P₂O₇) as the final product. researchgate.netakjournals.comakjournals.com The thermal decomposition of this compound compounds often involves dehydration and subsequent structural rearrangements. For instance, Mg₃(PO₄)₂ · 8H₂O (bobierite) undergoes thermal dehydration in stages, and the kinetics of these stages can be investigated using non-isothermal methods. researchgate.net
The complexity of solid-state reactions, including the reconstruction of crystal lattices, formation and growth of new nuclei, and diffusion of gaseous products, makes the study of their thermodynamics, mechanisms, and kinetics challenging. akjournals.com Non-isothermal kinetic studies utilize various integral methods, such as the Ozawa, Kissinger-Akahira-Sunose (KAS), and iterative equations, to analyze the decomposition data obtained from techniques like TG-DTG-DTA. researchgate.netakjournals.comakjournals.com These methods help in determining kinetic parameters like activation energy and pre-exponential factors.
Apparent Activation Energy Calculations
The apparent activation energy (Ea) is a critical parameter in understanding the temperature sensitivity of a reaction rate. For the decomposition of this compound compounds, Ea values can be calculated using different isoconversional and model-fitting methods from non-isothermal experimental data. researchgate.netakjournals.comakjournals.com
For the thermal decomposition of MgHPO₄ · 3H₂O, activation energies calculated by various techniques have been found to be consistent. researchgate.netakjournals.comakjournals.com Similarly, studies on the thermal dehydration of Mg₃(PO₄)₂ · 8H₂O have also employed isoconversional methods like Ozawa and KAS, yielding consistent activation energies that indicate a single mechanism for the dehydration step. researchgate.net
In the context of magnesium potassium phosphate cements, the dissolution of MgO, an initial step in the reaction pathway, has an apparent activation energy of 71 kJ mol⁻¹. rsc.org The early crystallization in these cements, described by the Avrami equation, has an apparent activation energy of 81 kJ mol⁻¹. rsc.org These values highlight the energy barriers associated with different stages of the reaction process in this compound systems.
Research on the leaching of magnesium impurities from rock phosphate with hydrochloric acid also provides insights into apparent activation energies. The leaching process followed a shrinking core model with diffusion control, and the apparent activation energy for magnesium leaching was determined to be around 14.2-14.3 kJ mol⁻¹. pjsir.org The relatively low values of activation energy (< 20 kJ mol⁻¹) in this case are indicative of a diffusion-controlled mechanism rather than a chemically controlled one. pjsir.org
Here is an example of how activation energy data might be presented, based on the search results:
| Compound | Process | Method | Apparent Activation Energy (kJ/mol) | Reference |
| MgHPO₄ · 3H₂O | Thermal Decomposition | Ozawa, KAS, Iterative | Consistent values reported | researchgate.netakjournals.comakjournals.com |
| Mg₃(PO₄)₂ · 8H₂O | Thermal Dehydration | Ozawa, KAS, Iterative | Consistent values reported | researchgate.net |
| MgO (in MPC cements) | Dissolution | Isothermal Conduction Calorimetry | 71 | rsc.org |
| MPC Cements | Early Crystallization | Avrami equation fit to XRD data | 81 | rsc.org |
| Magnesium in Rock Phosphate | Leaching (with HCl) | Shrinking core model (diffusion control) | 14.2 - 14.3 | pjsir.org |
Kinetic Models of Reaction Pathways (e.g., Avrami model, F 1/3 model)
Kinetic models are employed to describe the reaction pathways and mechanisms involved in the transformation of this compound compounds. Different models can provide insights into the rate-limiting steps, such as nucleation, growth, or diffusion.
For the thermal decomposition of MgHPO₄ · 3H₂O, the F₁/₃ model, representing a simple n-order reaction, has been identified as a suitable kinetic model. researchgate.netakjournals.comakjournals.com This model suggests a reaction mechanism that does not explicitly invoke complex processes.
In the context of this compound cements, the early crystallization process has been successfully described using the Avrami equation. rsc.org The Avrami model is commonly used to analyze the kinetics of phase transformations that involve nucleation and growth. fu-berlin.deresearchgate.netnih.govdergipark.org.tr The application of the Avrami equation to magnesium potassium phosphate cements suggests a mechanism of deceleratory nucleation and growth in one direction, which is compatible with the observed acicular crystal habit. rsc.org
Studies on the thermal transformation of Mg₃(PO₄)₂ · 8H₂O have also indicated that the Avrami-Erofeev equation, characteristic of a solid-state nucleation-growth mechanism, can describe certain stages of the decomposition. researchgate.net This aligns with textural changes observed during the decomposition process.
Other kinetic models, such as the shrinking core model, have been applied to describe the leaching kinetics of magnesium from rock phosphate, indicating a diffusion-controlled mechanism. pjsir.org The selection of the appropriate kinetic model is crucial for accurately representing the reaction pathway and understanding the underlying mechanisms.
Induction Period Studies for Nucleation
The induction period is the initial stage of a crystallization or precipitation process during which no observable solid formation occurs, but critical steps like the formation of stable nuclei take place. Studies on this compound systems have investigated the induction period, particularly in the context of crystallization and scale formation.
The formation of this compound crystal nuclei represents the induction period for crystal growth. emerald.com Changes in solution conductivity have been used to study the induction period, where a sharp decline in conductivity can indicate the swift formation of crystals following the nucleation phase. emerald.com
Factors such as the presence of antiscalants can influence the induction period. For example, polyepoxysuccinic acid sodium (PESA) has been shown to extend the induction period of this compound crystallization. emerald.com This effect is attributed to the antiscalant's influence on the nucleation process, which postpones the inflection point and increases the relative supersaturation of the solution. emerald.com
In studies related to hydroxyapatite (B223615) formation, magnesium ion concentration has been found to inhibit nucleation at lower concentrations (< 4 mM). nih.govnih.gov Increasing the liquid-to-solids ratio or agitation can also significantly increase the induction period before a reaction initiates. nih.govnih.gov
Ultrasonic treatment has been shown to reduce the induction time in crystallization processes, including the crystallization of magnesium ammonium (B1175870) phosphate. acs.org This is attributed to enhanced fluid mixing and the introduction of cavitation bubbles acting as heterogeneous nucleation sites. acs.org
Research on this compound cements suggests that the reaction pathway involves the formation of an amorphous precursor after an induction period. researchgate.net This amorphous phase then transforms into a crystalline phase. The process may involve multi-step nucleation and non-classical mechanisms. researchgate.net
Computational and Theoretical Modeling of Magnesium Phosphates
Computational and theoretical modeling techniques provide valuable insights into the structural, spectroscopic, and reactive properties of this compound compounds at the atomic and molecular levels. These methods complement experimental studies and help in understanding complex phenomena.
Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Parameters
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of materials. DFT calculations have been applied to this compound systems to determine structural parameters, such as bond lengths and angles, and to predict spectroscopic parameters, particularly for solid-state Nuclear Magnetic Resonance (NMR). figshare.comresearchgate.netresearchgate.net
Studies utilizing high magnetic field ²⁵Mg solid-state NMR have employed DFT calculations (using methods like PAW and GIPAW) to calculate ²⁵Mg NMR parameters, including chemical shifts and quadrupolar coupling constants, for a series of this compound compounds. figshare.comresearchgate.netresearchgate.net Comparing calculated NMR parameters with experimental data helps in the unambiguous assignment of resonances and provides detailed information about the local structure at the magnesium sites. figshare.comresearchgate.netresearchgate.net Geometry optimization using DFT can significantly improve the accuracy of these calculations. figshare.comresearchgate.net
DFT calculations have also been used to support the interpretation of other NMR spectra, such as ³¹P NMR, and to investigate structural features and interactions like hydrogen bonding in phosphate moieties. researchgate.netresearchgate.net The combination of solid-state NMR, FTIR, and computational methods like DFT is a powerful approach for understanding the structure-property relationships in solid materials, including magnesium phosphates. researchgate.net
Beyond spectroscopy, DFT has been used to study the hydration of phosphate ions and the crystal structure of hydrated magnesium phosphates. acs.org
Reactive Force Field Molecular Dynamics Simulations
Reactive Force Field (ReaxFF) molecular dynamics (MD) simulations are computational techniques that can model chemical reactions and bond breaking/formation at the atomic level. This makes them particularly useful for studying dynamic processes in materials, such as dissolution, degradation, and phase transformations.
The development of ReaxFF parameters specifically for phosphate-based glasses, including interactions involving phosphorus and calcium atoms, has enabled the simulation of these materials. aip.orgresearchgate.net While much of the current research using ReaxFF in phosphate systems focuses on calcium or sodium phosphate glasses, the methodology is applicable to magnesium phosphates.
ReaxFF simulations are valuable for investigating the dissolution and degradation behavior of phosphate-based materials in aqueous environments and understanding how composition affects dissolution rates. aip.org The ability of ReaxFF to describe the formation and dissociation of chemical bonds during an MD simulation allows for detailed studies of reaction mechanisms. aip.org
Although specific studies on reactive force field MD simulations solely focused on this compound compounds were not extensively found in the immediate search results, the development of reactive force fields for related phosphate systems aip.orgresearchgate.net and optimized force fields for magnesium ions in biomolecular simulations involving phosphate groups nih.govnih.govbiorxiv.org indicate the potential and applicability of these methods to this compound systems. Optimized force fields for magnesium ions are crucial for accurately reproducing experimental solution properties, ion binding affinities to phosphate oxygens, and water exchange rates in MD simulations. nih.govbiorxiv.org
Thermodynamic Modeling of Phase Stability and Hydration Products
Thermodynamic modeling plays a crucial role in understanding the phase stability and predicting the hydration products formed in this compound systems. These systems are complex, involving reactions between magnesium oxide (MgO) and various phosphate sources in the presence of water, often with additives. The composition and stability of the resulting hydration products are significantly influenced by factors such as the magnesium-to-phosphate (M/P) molar ratio, water-to-binder ratio, pH, and temperature. lib4ri.chosti.govresearchgate.net
Detailed research findings highlight the impact of the M/P ratio on the final hydration products in magnesium ammonium phosphate cement (MAPC) systems. Thermodynamic simulations indicate that when the M/P ratio is below 0.49, the primary hydration product is predicted to be (NH₄)₂Mg(HPO₄)₂·4H₂O. tudelft.nltudelft.nl As the M/P ratio increases to between 0.49 and 1.00, the solid assemblage can include a mixture of (NH₄)₂Mg(HPO₄)₂·4H₂O, MgHPO₄·3H₂O (newberyite), and MgNH₄PO₄·6H₂O (struvite). tudelft.nltudelft.nl For M/P ratios exceeding 1.00, the final hydration products are predominantly struvite and unreacted MgO. tudelft.nltudelft.nl Intermediate phases, such as (NH₄)₂Mg(HPO₄)₂·4H₂O, may initially precipitate and then dissolve as the reaction progresses at higher M/P ratios. tudelft.nl
In magnesium potassium phosphate cement (MKPC) systems, thermodynamic modeling also reveals a strong dependence of hydration products on the M/P ratio. Studies show that at an M/P ratio below 0.64, MgHPO₄·3H₂O is the predicted hydration product. osti.gov When the M/P ratio is between 0.64 and 0.67, both MgHPO₄·3H₂O and Mg₂KH(PO₄)₂·15H₂O can form. osti.gov Increasing the M/P ratio to between 0.67 and 1.00 leads to the formation of Mg₂KH(PO₄)₂·15H₂O and MgKPO₄·6H₂O (K-struvite). osti.gov At M/P ratios greater than 1.00, K-struvite and unreacted MgO are the expected hydration products. osti.gov Newberyite, phosphorrösslerite (MgHPO₄·7H₂O), cattiite (Mg₃(PO₄)₂·22H₂O), and Mg₂KH(PO₄)₂·15H₂O can form as intermediate phases during the hydration of MKP cement. researchgate.net These intermediate phases typically form at lower pH values characteristic of the very early stages of hydration. researchgate.net As the pH rises, phases like bobierrite (Mg₃(PO₄)₂·8H₂O) and cattiite may become stable, while K-struvite forms at high pH. researchgate.net
Thermodynamic data for various this compound hydrates, including newberyite, phosphorrösslerite, farringtonite (Mg₃(PO₄)₂), Mg₃(PO₄)₂·4H₂O, bobierrite, cattiite, K-struvite, KMgPO₄·H₂O, and Mg₂KH(PO₄)₂·15H₂O, have been established based on solubility measurements at different temperatures and a review of existing literature. lib4ri.ch These data are utilized in thermodynamic modeling to predict the stable phases under varying conditions, such as Mg/PO₄ ratio, water-to-cement ratio, pH, and temperature. lib4ri.ch
Experimental calorimetric studies have provided thermodynamic properties for specific magnesium phosphates, such as MgHPO₄·3H₂O and MgKPO₄·6H₂O. The standard molar enthalpies of formation at 298.15 K have been determined experimentally. acs.org For MgHPO₄·3H₂O, the value is -2595 ± 3 kJ mol⁻¹, and for MgKPO₄·6H₂O, it is -3718 ± 3 kJ mol⁻¹. acs.org Low-temperature heat capacity measurements have also allowed for the calculation of the third law entropy at 298.15 K, with values of 212.9 ± 1.5 J K⁻¹ mol⁻¹ for MgHPO₄·3H₂O and 352.7 ± 2.1 J K⁻¹ mol⁻¹ for MgKPO₄·6H₂O. acs.org These experimental results, combined with literature data, enable the calculation of the standard molar Gibbs free energy of formation for these phases at 298.15 K, yielding -2292 ± 4 kJ mol⁻¹ for MgHPO₄·3H₂O and -3248 ± 4 kJ mol⁻¹ for MgKPO₄·6H₂O. acs.org
Thermodynamic modeling is a valuable tool for predicting the phase assemblage and understanding the hydration mechanisms in this compound cements, contributing to the optimization of their composition and properties. researchgate.netmdpi.commdpi.com
Here is a summary of some thermodynamic data for select this compound compounds:
| Compound | Formula | ΔfH° (kJ/mol) at 298.15 K | S° (J/K·mol) at 298.15 K | ΔfG° (kJ/mol) at 298.15 K |
| Newberyite | MgHPO₄·3H₂O | -2595 ± 3 | 212.9 ± 1.5 | -2292 ± 4 |
| K-struvite | MgKPO₄·6H₂O | -3718 ± 3 | 352.7 ± 2.1 | -3248 ± 4 |
The influence of the M/P ratio on the hydration products in MAPC systems can be summarized as follows:
| M/P Ratio Range | Predicted Hydration Products |
| < 0.49 | (NH₄)₂Mg(HPO₄)₂·4H₂O |
| 0.49 - 1.00 | (NH₄)₂Mg(HPO₄)₂·4H₂O, MgHPO₄·3H₂O, MgNH₄PO₄·6H₂O |
| > 1.00 | MgNH₄PO₄·6H₂O, Unreacted MgO |
Note: Based on thermodynamic simulation of MAPC systems. tudelft.nltudelft.nl
The influence of the M/P ratio on the hydration products in MKPC systems can be summarized as follows:
| M/P Ratio Range | Predicted Hydration Products |
| < 0.64 | MgHPO₄·3H₂O |
| 0.64 - 0.67 | MgHPO₄·3H₂O, Mg₂KH(PO₄)₂·15H₂O |
| 0.67 - 1.00 | Mg₂KH(PO₄)₂·15H₂O, MgKPO₄·6H₂O |
| > 1.00 | MgKPO₄·6H₂O, Unreacted MgO |
Note: Based on thermodynamic simulation of MKPC systems. osti.gov
Advanced Research Applications of Magnesium Phosphates Non Clinical Focus
Catalysis and Adsorption Applications
Magnesium phosphates are recognized for their utility in industrial applications, serving as catalysts, adsorbents, and catalyst supports. Their effectiveness in catalytic processes is often attributed to their tunable acidic-basic surface properties. researchgate.netarabjchem.orgnih.gov
Magnesium Phosphates as Heterogeneous Catalysts
Magnesium phosphates have been extensively studied as heterogeneous catalysts for various organic reactions. nih.govdntb.gov.ua The structure, composition, and surface properties of magnesium phosphate (B84403) catalysts are highly dependent on the synthesis procedure, including the sources of magnesium and phosphorus, the precipitant used, and the gel treatment method. nih.gov Different synthetic routes can lead to the formation of various magnesium phosphate phases, such as MgHPO₄·3H₂O, Mg₃(PO₄)₂·8H₂O, and Mg₃(PO₄)₂·22H₂O, in freshly prepared gels. nih.gov Thermal treatment of these hydrated gels can yield phases like Mg₂P₂O₇ and Mg₃(PO₄)₂, as well as mixed phosphates like NaMg₄(PO₄)₃. nih.gov These variations in composition and structure significantly influence their catalytic activity and selectivity. nih.gov Magnesium pyrophosphate (Mg₂P₂O₇), for instance, has been explored as a heterogeneous catalyst for biodiesel production through the transesterification of palm oil with methanol. sci-hub.se
Role of Acidic-Basic Surface Properties in Catalytic Processes
The acidic and basic surface properties of metal phosphate solids, including magnesium phosphates, are crucial for their catalytic performance. These properties can be modified by the addition of substances like urea, alkaline ions, fluoride (B91410), or sulfate (B86663) anions. arabjchem.org The textural and acid-base properties of this compound catalysts are influenced by the preparation method, the concentration of promoting elements, the source of the phosphate ion, and the treatment temperature. arabjchem.org Studies on the conversion of 2-hexanol (B165339) have demonstrated the significant role of the composition of this compound catalysts in determining their activity. arabjchem.orgnih.gov The presence of Lewis acidic sites, compared to Brønsted sites, has been shown to be particularly effective in certain catalytic reactions, such as the production of acrylic acid from lactic acid catalyzed by magnesium hydrogen phosphate. researchgate.netingentaconnect.comnih.gov
Specific Catalytic Reactions (e.g., Knoevenagel Condensation, Acrylic Acid Production from Lactic Acid)
Magnesium phosphates have been investigated as catalysts for specific organic transformations. For example, porous magnesium aluminum phosphate (MALPO) materials synthesized hydrothermally have shown promise as heterogeneous catalysts for the Knoevenagel condensation reaction. dntb.gov.uamdpi.comresearchgate.net These materials exhibit high specific surface area and hierarchical porosity, and their plate-like morphology can enhance the exposure of catalytic sites, leading to high yields (up to 99%) of Knoevenagel products. dntb.gov.uamdpi.comresearchgate.net The basic sites present in MALPO are considered highly efficient for this reaction. mdpi.com
Magnesium hydrogen phosphate (MgHP) catalysts have been synthesized and tested for the production of acrylic acid (AA) from biorenewable lactic acid (LA). researchgate.netingentaconnect.comnih.govresearchgate.net Different Mg/P mole ratios and calcination temperatures during synthesis result in catalysts with varying structural and acidic properties, including the formation of phases like Mg(NH₄)PO₄, MgHPO₄, and Mg₂P₂O₇. researchgate.netingentaconnect.comnih.gov High catalytic performance, with 100% conversion of lactic acid and 85% selectivity to acrylic acid, has been achieved at 360 °C using MgHP catalysts with specific Mg/P ratios and calcination temperatures. researchgate.netingentaconnect.comnih.govresearchgate.net The effectiveness of these catalysts is strongly linked to the presence of Lewis acidic sites. researchgate.netnih.gov
Here is a table summarizing representative catalytic performance data for this compound catalysts in specific reactions:
| Reaction | Catalyst Type | Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Citation |
| Acrylic Acid Production from Lactic Acid | Magnesium Hydrogen Phosphate | 360 °C, WHSVLA = 3.13 h⁻¹ | 100 | 85 | - | researchgate.netingentaconnect.comnih.gov |
| Knoevenagel Condensation (Benzaldehyde + Malononitrile) | Porous MgAl Phosphate (MALPO) | Mild conditions | - | - | Up to 99 | dntb.gov.uamdpi.comresearchgate.net |
| Isomerization of 3,3-dimethylbut-1-ene | Co-Mo/Magnesium orthophosphate | 493 to 653 K | Varies | - | - | arabjchem.org |
| Conversion of 2-Hexanol | Magnesium Orthophosphates | Gaseous phase | Varies | Varies | - | nih.gov |
Magnesium Phosphates as Adsorbents and Catalyst Supports
Magnesium phosphates also serve as effective adsorbents and catalyst supports. researchgate.netarabjchem.org Their porous structure and surface properties make them suitable for capturing various substances from aqueous solutions. Magnesium-based adsorbents are being explored as an economically feasible solution for phosphate removal from wastewater, offering the added benefit of nutrient recycling through the production of slow-release fertilizers. rsc.org Modified magnesium-containing materials, such as magnesium ferrite/biochar composites or magnesium-loaded sludge-based biochar, have demonstrated high phosphate adsorption capacities. iwaponline.complos.org For instance, a magnesium-loaded sludge-based biochar achieved a maximum phosphate adsorption capacity of 379.52 mg/g. plos.org
Conversion to Layered Double Hydroxides (LDHs) for Sorbent and Catalyst Support Applications
This compound materials, including wastewater-derived struvite, can be transformed into valuable Layered Double Hydroxides (LDHs). ox.ac.uk This novel approach allows for the synthesis of LDHs with high surface area and pore volume, making them effective sorbents and catalyst supports. ox.ac.uk LDHs based on Mg/Al and Mg/Fe have shown potential for phosphate removal from water, with high adsorption capacities. researchgate.netacs.org The layered structure of LDHs allows for the intercalation of anions like phosphate, and their properties can be tuned for specific adsorption or catalytic applications. researchgate.netacs.orgunibo.itnih.gov
Here is a table illustrating the adsorption capacity of some magnesium-containing materials:
| Material Type | Application | Maximum Adsorption Capacity (mg/g) | Citation |
| Magnesium-loaded sludge-based biochar | Phosphate removal | 379.52 | plos.org |
| MgFe₂O₄/biochar composite | Phosphate removal | 163.02 | iwaponline.com |
| MgAl Layered Double Hydroxide (B78521) (LDH) | Phosphate adsorption | 98 ± 15 | researchgate.net |
| Mg-Fe Layered Double Hydroxide (LDH) | Phosphate sorption | Up to 118.2 | acs.org |
Environmental Geochemistry and Nutrient Management
Magnesium phosphates play a role in environmental geochemistry and are significant in nutrient management, particularly concerning phosphorus. Phosphorus is a finite resource essential for plant growth, and its recovery and recycling are crucial for sustainable agriculture and preventing environmental pollution like eutrophication. rsc.orgnedmag.comresearchgate.net
In environmental geochemistry, magnesium's interaction with phosphate is relevant in various settings. Magnesium pyrophosphate can form under mild abiotic hydrothermal conditions. nih.gov Precipitated this compound has shown "enzyme-like" activity in catalyzing the formation of pyrophosphate from phospho(enol)pyruvate, suggesting a potential role in prebiotic chemistry. nih.gov Magnesium ions also enhance the electrophilicity of phosphorus in biological phosphate transfer reactions. libretexts.org
In nutrient management, magnesium is an essential plant nutrient, playing a key role in photosynthesis and phosphate metabolism. agrocares.comicl-growingsolutions.comcropnutrition.com Magnesium acts as a carrier of phosphate compounds within plants. icl-growingsolutions.comcropnutrition.com Magnesium deficiency in soils can affect plant growth and nutrient uptake. agrocares.comresearchgate.net Magnesium-fortified phosphate fertilizers have been shown to improve nutrient uptake and plant growth without reducing phosphorus availability. researchgate.net
Magnesium compounds, including magnesium phosphates like struvite (magnesium ammonium (B1175870) phosphate, MgNH₄PO₄·6H₂O), are increasingly utilized for phosphate removal and recovery from wastewater. nedmag.comnedmag.commagnesiumking.comdiva-portal.orggfz.de Struvite formation is a controlled precipitation process that effectively removes phosphate and ammonium from wastewater streams. nedmag.commagnesiumking.comdiva-portal.org This recovered struvite can be used as a slow-release fertilizer, providing essential nutrients (nitrogen, phosphorus, and magnesium) for crops, thereby closing the phosphate cycle and reducing reliance on mined phosphate rock. nedmag.comnedmag.commagnesiumking.comdiva-portal.orggfz.de High efficiencies (over 90%) in phosphate and ammonium removal have been demonstrated using magnesium additions in wastewater treatment. diva-portal.org The transformation of struvite in air to phases like newberyite (MgHPO₄·3H₂O) and dittmarite (MgNH₄PO₄·H₂O) involves the loss of nitrogen and water. gfz.de
Phosphorus and Nitrogen Recovery from Wastewater (e.g., Struvite Crystallization)
Struvite, a magnesium ammonium phosphate crystal with the formula MgNH₄PO₄·6H₂O, is a key compound in the recovery of phosphorus and nitrogen from wastewater streams, including municipal, agricultural, and industrial effluents. imist.magfz.dekyushu-u.ac.jp This process, known as struvite crystallization, offers a method to mitigate eutrophication and recover valuable nutrients for use as slow-release fertilizers. imist.magfz.demdpi.com
The formation of struvite occurs when the concentrations of magnesium (Mg²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻) ions in wastewater exceed the solubility product of struvite. mdpi.comresearchgate.net The pH of the wastewater significantly influences this reaction by affecting the ionization of each component. imist.ma Magnesium sources commonly added to wastewater to facilitate struvite formation include magnesium chloride (MgCl₂), magnesium oxide (MgO), or magnesium hydroxide [Mg(OH)₂]. imist.ma Soluble salts like MgCl₂ and magnesium sulfate (MgSO₄), such as Epsom salt, are among the most available sources of magnesium for this process. imist.ma
Struvite is an insoluble double salt that is sparingly soluble under neutral and alkaline conditions but readily dissolves in acid, and its production is favored under alkaline conditions. imist.ma It contains equimolar amounts of magnesium, ammonium, and phosphate ions, combined with six water molecules. imist.ma Struvite recovered from wastewater can serve as a valuable source of phosphorus and a slow-release fertilizer, providing essential nutrients like nitrogen, phosphorus, and magnesium simultaneously. imist.magfz.de Research has demonstrated high removal efficiencies for both nitrogen and phosphorus from swine wastewater using struvite crystallization, with reported removal rates reaching over 98% under optimal conditions. kyushu-u.ac.jp
Role of Magnesium Phosphates in Soil Phosphorus Cycling
Phosphorus cycling in soils is a complex biogeochemical process involving various transformations and translocations of phosphorus. sciencesocieties.orgumn.edu In alkaline soils, soluble phosphorus can react with cations such as calcium (Ca) and magnesium (Mg) to form phosphate precipitates, which can limit the availability of phosphorus to plants. sciencesocieties.orgumn.edu
While calcium phosphate minerals are typically the primary solubility-limiting phases for phosphate in calcareous soils, magnesium, despite its presence in high concentrations in these soils, has been less studied regarding its influence on the formation and stabilization of soil phosphate minerals due to the higher solubility of pure this compound phases. mdpi.com
Inorganic phosphorus in soil exists in various forms, including insoluble phosphates like this compound. frontiersin.org Phosphate-solubilizing microorganisms (PSMs) play a crucial role in the phosphorus cycle by converting insoluble soil phosphorus into forms that plants can absorb. frontiersin.org These microorganisms can secrete organic acids that enhance the solubility of insoluble phosphates, including this compound, by chelating with cations like Mg²⁺. frontiersin.org Organic acid anions produced by microorganisms can also compete with inorganic phosphate for adsorption sites in the soil, leading to the release of phosphate ions and an increase in available phosphorus. frontiersin.org
Studies investigating the direct influence of added magnesium on plant uptake of fertilizer phosphorus in calcareous soils have suggested that magnesium at tested levels may not have a significant impact on phosphorus transformation or plant utilization in these specific soil types. tandfonline.com However, the presence of magnesium in solution can affect the crystallography and speciation of calcium phosphate minerals, potentially leading to the stabilization of metastable phases. mdpi.com
Mechanisms of Fluoride Retention by this compound Composites
This compound-based composite materials are being investigated for their ability to retain fluoride from wastewater. mdpi.comresearchgate.netnih.gov These composites, often based on this compound cement (MPC), are synthesized using materials like dead burned magnesia oxide (MgO) and ammonium dihydrogen phosphate (NH₄H₂PO₄), with potential additions like alumina (B75360) or zeolite. mdpi.comresearchgate.net
The mechanisms of fluoride retention by these composites can involve occlusion and ion exchange, particularly when materials like zeolite are incorporated due to their cage-like structure and ion exchange capabilities. mdpi.comresearchgate.net The presence of phosphate and magnesium ions within the composite structure demonstrates a positive influence on the retention of fluorine. mdpi.comresearchgate.net
Research indicates that incorporating materials like aluminum or alumina into this compound cement composites can enhance fluoride adsorption capacity. nih.govresearchgate.net Studies have shown a positive correlation between the quantity of aluminum incorporated and the fluoride adsorption rate, with increasing aluminum content leading to higher adsorption capacities. nih.gov The chemically stable and porous structure of the cementitious matrix also contributes to the adsorption and fixation of heavy metals, including fluoride. mdpi.comnih.gov
Stability and Transformation of this compound Minerals in Environmental Conditions
The stability and transformation of this compound minerals under various environmental conditions are critical for understanding their behavior in natural systems and engineered applications, such as their use as fertilizers or in wastewater treatment. Struvite (MgNH₄PO₄·6H₂O), a prominent this compound mineral, is known to be unstable in air and undergoes transformation. gfz.degeoscienceworld.org
Under atmospheric conditions, struvite can gradually decompose even at room temperature, releasing ammonia (B1221849) and water and transforming into newberyite (MgHPO₄·3H₂O). geoscienceworld.orgeartharxiv.org At higher temperatures, struvite can transform into dittmarite (MgNH₄PO₄·H₂O) through the release of water, while retaining ammonia. geoscienceworld.org Dittmarite can further break down into an amorphous this compound phase at elevated temperatures. geoscienceworld.org
The transformation of struvite into newberyite and dittmarite follows a coupled dissolution-reprecipitation mechanism, with the kinetics primarily controlled by the diffusion of water and ammonia out of the struvite structure. geoscienceworld.org The specific reaction pathways are temperature-dependent. geoscienceworld.org At room temperature, newberyite is the primary transformation product, resulting from the loss of ammonia and water. geoscienceworld.org
In acidic environments, magnesium potassium phosphate hexahydrate (MKP), a main hydration product in some this compound cements, can dissolve. eeer.org However, in the presence of certain additives like water glass, the dissolution of MKP can be prevented, and it may convert to more stable compounds such as Mg₃(PO₄)₂•22H₂O, which can further transform into Mg₃(PO₄)₂•8H₂O in a weak alkaline environment. eeer.org The stability of this compound minerals is influenced by factors such as external water content and pH. eeer.org
Advanced Materials Science and Engineering (Excluding direct human clinical implant data)
This compound compounds are utilized in the development of advanced materials, particularly in the field of cements and composites, for various engineering applications.
This compound Cements (MPC) in Engineering Applications
This compound cements (MPCs) are a class of inorganic cements recognized for their rapid setting, high early strength, and good bonding performance, making them suitable for applications requiring fast repair and reinforcement. nih.govresearchgate.netucl.ac.ukjournaljmsrr.com They are formed through an acid-base reaction between a magnesium source, typically dead-burned magnesia (MgO), and a soluble phosphate. ucl.ac.ukmdpi.commdpi.com
MPCs offer several advantages over conventional Portland cement, including near-neutral pH, low water demand, low drying shrinkage, and high early compressive strength. mdpi.com These properties make them valuable for applications such as rapid repair of concrete structures, solidification of heavy metals and radioactive elements, and potentially in 3D printing and solid waste curing. researchgate.netucl.ac.ukmdpi.com
Research is exploring the use of low-grade magnesia as a cost-effective alternative to pure dead-burned magnesia in MPC production, with findings indicating its suitability for preparing magnesium potassium phosphate cements (MKPCs). mdpi.com The performance of MPCs is influenced by factors such as the water-to-binder ratio, the magnesia-to-phosphate molar ratio, and curing conditions. mdpi.comnih.govmdpi.commdpi.com
MPCs have been investigated for their application in solidifying contaminated soils due to the low solubility of heavy metals in phosphate compounds. eeer.org They are also being explored for their potential in the confinement of radioactive waste. mdpi.com
Setting Reactions and Hydration Product Formation in MPCs
The setting and hardening of this compound cements occur rapidly through an acid-base neutralization reaction between magnesium oxide and a water-soluble phosphate, such as monoammonium dihydrogen phosphate (NH₄H₂PO₄) or potassium dihydrogen phosphate (KH₂PO₄). ucl.ac.ukjournaljmsrr.commdpi.commdpi.comrsc.orgscielo.br
Upon mixing MPC with water, the soluble phosphate dissolves rapidly, creating an acidic solution. mdpi.comrsc.org The dead-burned MgO then gradually dissolves in this acidic medium, ionizing and hydrolyzing to form hydrated magnesium ions (Mg(H₂O)₆²⁺). rsc.orgscielo.br These hydrated magnesium ions react with phosphate and ammonium (or potassium) ions in the solution to form hydrated this compound phases. mdpi.comrsc.orgscielo.br
The main reaction product in ammonium-based MPCs is typically struvite (MgNH₄PO₄·6H₂O), while in potassium-based MPCs (MKPCs), it is potassium this compound hexahydrate (MgKPO₄·6H₂O), also known as K-struvite. nih.govucl.ac.ukmdpi.comrsc.orgresearchgate.net The crystallization of these hydrated phases leads to the formation of a mechanically irreversible network of cement grains, causing the material to set and harden. mdpi.comscielo.br
The hydration process involves several stages, including the dissolution of MgO, the growth of hydrated magnesium ions, and the accelerated growth and subsequent deceleration and stabilization of the main hydration product crystals (e.g., MKP). researchgate.net The early hydration stage involves the rapid growth and interconnection of these crystals, which forms the structural framework and contributes to the rapid increase in compressive strength. researchgate.net
While crystalline phases like struvite or K-struvite are the primary hydration products, amorphous hydration products are also present in MPCs, particularly at lower water-to-cement ratios. ucl.ac.uk The formation of hydration products around MgO particles can create a film that hinders the diffusion of magnesium ions, slowing down the hydration reaction. rsc.org The hydration reaction is exothermic, releasing a significant amount of heat in a short time. nih.govrsc.org
Additives, such as retarders, are often used to control the rapid setting time of MPCs to allow for practical engineering applications. researchgate.netjournaljmsrr.comrsc.org The amount of hydrates formed and the strength of the cement can be influenced by the proportion of reactants. scielo.br
Microstructure Evolution of MPCs
The microstructure of this compound cements (MPCs) evolves significantly during the hydration process, influencing their final properties. MPCs are typically formed by an acid-base reaction between magnesium oxide (MgO) and a soluble phosphate, such as potassium dihydrogen phosphate (KH₂PO₄). ucl.ac.ukresearchgate.net The primary hydration product is often potassium this compound hexahydrate (KMgPO₄·6H₂O), also known as K-struvite. ucl.ac.ukresearchgate.netmdpi.com
Research indicates that the microstructure of hydrated MPCs primarily consists of crystalline K-struvite embedded within a matrix that also contains unreacted MgO and amorphous hydration products. ucl.ac.ukresearchgate.net The proportion of MKP crystals increases with curing age, while the content of unreacted MgO gradually decreases. ucl.ac.uk Studies utilizing techniques like X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Energy Dispersive X-ray (EDX) micro-analyses are employed to characterize the phase composition and microstructural changes over time and under different environmental conditions. mdpi.comcsic.esmdpi.com For instance, research on MPC mortar in plateau environments showed that curing conditions can affect the microstructural evolution, leading to changes in struvite content and crystal morphology, which in turn impact mechanical properties. mdpi.com
Micromechanical Properties of MPC Phases (e.g., Elastic Modulus, Hardness)
Studies have reported distinct micromechanical properties for the different phases present in MPCs. For example, the elastic modulus and hardness of crystalline potassium this compound hexahydrate (MKP) have been measured. ucl.ac.ukresearchgate.netresearchgate.net Amorphous hydration products, which may include phases like MgKPO₄ and Mg₃(PO₄)₂, exhibit different elastic moduli that can change with curing age. ucl.ac.ukresearchgate.netresearchgate.net Unreacted MgO particles typically possess a significantly higher elastic modulus compared to the hydrated phases. ucl.ac.ukresearchgate.netresearchgate.netfrontiersin.org The macroscopic strength of MPC is influenced by the pore structure in addition to the micromechanical properties of the hydration products. ucl.ac.ukresearchgate.net
Data on the elastic modulus of different phases in MPCs:
| Phase | Elastic Modulus (GPa) | Hardness (GPa) | Source |
| Crystalline KMgPO₄·6H₂O (MKP) | 20.18 | 1.15 | ucl.ac.ukresearchgate.netresearchgate.net |
| Amorphous MgKPO₄ (early age) | ~51.4 | Not specified | ucl.ac.ukresearchgate.netresearchgate.net |
| Amorphous MgKPO₄ (increasing curing age) | ~29.2 | Not specified | ucl.ac.ukresearchgate.netresearchgate.net |
| Amorphous Mg₃(PO₄)₂ | ~160 | Not specified | ucl.ac.ukresearchgate.netresearchgate.net |
| Unreacted MgO | ~300 | Not specified | ucl.ac.ukresearchgate.netresearchgate.net |
| Struvite-K (bulk modulus) | 27–29 | Not specified | frontiersin.org |
| Residual KH₂PO₄ crystals (if present) | 63 | Not specified | frontiersin.org |
Development of Novel MPC Composite Materials (e.g., with alumina, zeolite, coal gangue)
The properties of this compound cements can be further tailored by incorporating various additives and fillers to create novel composite materials. Research explores the use of materials like alumina, zeolite, and coal gangue to enhance specific characteristics of MPCs.
Incorporation of materials such as alumina by-products has been investigated to improve the mechanical behavior of MPC micromortars. elsevier.es Studies assess the degree of inclusion of these additives within the K-struvite matrix and their potential chemical interaction with the cementitious phases. elsevier.es The addition of certain percentages of these materials can lead to improved mechanical performance. elsevier.es
Zeolites, which are hydrated aluminosilicate (B74896) minerals, can also be incorporated into cementitious systems. nih.gov While the specific research on this compound composites with coal gangue was not detailed in the search results, the general principle involves utilizing such industrial by-products to create more sustainable and potentially enhanced MPC formulations. elsevier.esresearchgate.net The development of these composites aims to leverage the advantageous properties of MPCs while introducing new functionalities or improving existing ones through the synergistic effects of the added materials.
Production of MgO for MPC Manufacturing
Magnesium oxide (MgO) is a key raw material in the production of this compound cements. The reactivity of the MgO source significantly influences the setting time and strength development of the resulting MPC. Traditional methods for producing MgO for MPCs often involve the high-temperature calcination of magnesite (MgCO₃) at temperatures ranging from 1500 to 1800 °C to produce dead-burned magnesium oxide, which has controlled reactivity. cas.cz This process is energy-intensive and costly. cas.cz
Research is being conducted on alternative, more cost-effective, and eco-friendly methods for producing MgO suitable for MPC manufacturing. One such approach involves synthesizing MgO by calcining magnesium chloride hexahydrate and limestone at varying temperatures. cas.czceramics-silikaty.cz Studies evaluate the characteristics of the synthesized MgO, such as its reactivity, using techniques like XRD, SEM, and BET analysis, and assess its performance in MPC formulations. cas.czceramics-silikaty.cz Findings suggest that MgO produced at temperatures exceeding 800 °C through this method can be a viable substitute for traditionally used dead-burned magnesium, offering superior mechanical properties in the resulting MPCs. cas.czceramics-silikaty.cz Using low-grade MgO, often a by-product of magnesite calcination, is also being explored as a sustainable source for MPC production. elsevier.esresearchgate.net
Role in Biomineralization Processes (Focus on chemical mechanisms, not clinical outcomes)
Magnesium phosphates play a crucial role in various biomineralization processes, particularly through the interactions of magnesium ions with phosphate groups and their influence on the formation and structure of calcium phosphate minerals. This section focuses on the underlying chemical mechanisms involved.
Stabilization of Biological Macromolecule Structures (e.g., tRNA via Mg²⁺-phosphate interactions)
Magnesium ions (Mg²⁺) are essential cofactors for many biological processes, and their interactions with phosphate groups are critical for stabilizing the structures of various biological macromolecules, including transfer RNA (tRNA). The negatively charged phosphate backbone of nucleic acids can be screened and stabilized by positively charged metal ions like Mg²⁺.
In the case of tRNA, Mg²⁺ ions bind to specific sites, often coordinating with phosphate oxygen atoms and sometimes with nitrogen bases. These interactions help to neutralize the negative charge of the phosphate backbone and facilitate the folding of tRNA into its complex, functional three-dimensional structure. The coordination of Mg²⁺ ions can stabilize sharp turns and other intricate structural motifs within the tRNA molecule. While the search results did not provide explicit detailed chemical mechanisms for tRNA stabilization by Mg²⁺-phosphate interactions, it is a well-established principle in structural biology that divalent cations like Mg²⁺ are crucial for the proper folding and function of many RNA molecules due to these electrostatic interactions with the phosphate backbone.
Influence on Calcium Phosphate Mineral Formation and Structure (e.g., inhibition of hydroxyapatite (B223615) nucleation/growth, stabilization of amorphous calcium phosphate)
Magnesium ions have a significant influence on the formation and structure of calcium phosphate minerals, which are key components of bones and teeth. Mg²⁺ ions are known inhibitors of hydroxyapatite (HAP) crystal nucleation and growth. researchgate.netroyalsocietypublishing.orgdiva-portal.org
The presence of Mg²⁺ ions can stabilize amorphous calcium phosphate (ACP) phases, preventing or delaying their transformation into more crystalline phases like hydroxyapatite. researchgate.netroyalsocietypublishing.orgdiva-portal.orgsci-hub.semdpi.com This stabilization effect is thought to occur through several mechanisms, including the substitution of Mg²⁺ for Ca²⁺ in early calcium phosphate clusters, which induces strain and hinders HAP nucleation. sci-hub.se Additionally, Mg²⁺ ions can adsorb onto the surfaces of ACP and HAP crystallites, further inhibiting crystal growth. sci-hub.se The formation of magnesium-phosphate ion pairs may also reduce the thermodynamic driving force for HAP nucleation and phase transformation. researchgate.netsci-hub.se
Studies have shown that increasing the Mg/Ca ratio can significantly increase the induction period for the conversion of ACP to HAP. sci-hub.se Magnesium's ability to form stronger complexes with phosphate than calcium has also been proposed as a contributing factor to ACP stabilization. sci-hub.se While Mg²⁺ can be incorporated into the ACP structure or adsorbed onto its surface, studies using techniques like EDS have sometimes not detected Mg ions in the final crystalline HAP phase, suggesting their primary role might be in stabilizing the amorphous precursor and inhibiting the transformation process rather than being incorporated into the mature HAP lattice at high concentrations. researchgate.net At higher concentrations, Mg²⁺ can also promote the formation of other phases like whitlockite (B577102) (Mg-substituted tricalcium phosphate) or lead to the formation of this compound as an additional phase. royalsocietypublishing.orgdiva-portal.orgmdpi.com
Data illustrating the influence of Mg²⁺ on the induction period for ACP to HAP conversion:
| Mg/Ca Ratio | Temperature (°C) | Approximate Increase in Induction Period (compared to Mg/Ca = 0) | Source |
| 0.04 | 26 | ~9 times | sci-hub.se |
| 0.04 | 37.5 | ~4 times | sci-hub.se |
| 0.04 | 48 | ~7 times | sci-hub.se |
These findings highlight the intricate chemical interplay between magnesium and calcium phosphates, which is fundamental to understanding biomineralization processes and developing biomaterials.
Future Research Directions and Emerging Areas in Magnesium Phosphate Chemistry
Development of Novel Synthesis Strategies for Tailored Magnesium Phosphate (B84403) Architectures
Future research aims to develop novel synthesis strategies to precisely control the architecture of magnesium phosphate materials, influencing their properties and performance. This includes exploring various methods such as precipitation, sol-gel, hydrothermal synthesis, and mechanochemical routes to create materials with desired particle size, morphology, crystal structure, and porosity. The stoichiometry of reactants and the nature of starting materials and precipitating agents significantly affect the structure and composition of synthesized this compound samples, including the formation of pyrophosphates or orthophosphates. jst.go.jpresearchgate.net For instance, amorphous this compound precursors are being investigated for use in bone cements, with future studies focusing on their biomineralization potential. biomaterials.org Tailoring the synthesis parameters can lead to the formation of different hydrated forms, such as Mg₃(PO₄)₂·22H₂O, MgHPO₄·3H₂O, NH₄MgPO₄·H₂O, and NH₄MgPO₄·6H₂O, which can then be converted to pyrophosphates or orthophosphates through calcination at specific temperatures. jst.go.jpresearchgate.net Novel approaches are also being developed to transform this compound materials, like wastewater-derived struvite (MgNH₄PO₄·6H₂O), into valuable layered double hydroxides (LDHs) through atomic-efficient and cost-effective synthesis routes. americanelements.comfishersci.beox.ac.uk
In-Situ and Time-Resolved Characterization of Dynamic Processes in this compound Systems
Understanding the dynamic processes occurring in this compound systems requires advanced in-situ and time-resolved characterization techniques. Future research will increasingly utilize methods that can monitor changes in real-time during synthesis, setting, dissolution, or reaction processes. Techniques such as in-situ X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), and solid-state Nuclear Magnetic Resonance (NMR) are valuable for observing phase transformations, structural changes, and reaction kinetics. researchgate.netresearchgate.netmdpi.com For example, low-field NMR has been used for in-situ monitoring of the reaction degree of MgO in magnesium potassium phosphate cement (MKPC), providing a rapid and accurate characterization of reaction kinetics. doi.org In-situ studies are also crucial for understanding the formation of this compound precipitates during phosphate sequestration from wastewater. iwaponline.com Time-resolved studies can provide insights into the hydration mechanisms of magnesium ammonium (B1175870) phosphate cement (MAPC), which are currently not fully understood. researchgate.net
Advanced Computational Modeling and Prediction of this compound Behavior
Advanced computational modeling plays a crucial role in predicting the behavior and properties of this compound materials and guiding experimental research. Future directions involve developing and refining computational models, such as density functional theory (DFT), molecular dynamics simulations, and thermodynamic modeling, to understand reaction mechanisms, predict crystal structures, simulate material properties, and model interactions with biological or environmental systems. Computer modeling has already been used to study the effect of pH and phosphate concentration on the precipitation of calcium and magnesium phosphates in urine, highlighting its utility in understanding complex precipitation patterns. nih.gov State-oriented computer models are used to study the microstructure of this compound cement pastes and the influence of factors like the magnesium-to-phosphate molar ratio and water-to-binder ratio on hydration products. mdpi.com Finite element analysis, combined with techniques like X-ray Computed Tomography (X-CT), is being used to investigate the mechanical properties of magnesium potassium phosphate hexahydrate (MKP), the main hydration product of MPC. frontiersin.orgdoaj.org Future research will focus on improving the accuracy and complexity of these models to provide deeper insights into this compound behavior at different scales.
Exploration of New Catalytic Pathways and Industrial Applications for Magnesium Phosphates
Magnesium phosphates are known for their potential as catalysts, adsorbents, and catalyst supports due to their tunable acidic-basic surface properties. researchgate.netchemiis.com Future research will explore new catalytic pathways and expand their industrial applications. This includes investigating their use in various chemical processes, particularly those involving organic compounds, where they can influence reaction rates and selectivity. chemiis.com Studies are ongoing to synthesize magnesium hydrogen phosphate catalysts for applications like the catalytic production of acrylic acid from lactic acid, a process relevant to biomass conversion. researchgate.net Beyond catalysis, future research will continue to explore their use in areas such as flame retardants for plastics and textiles, and as additives in cement and concrete for rapid setting and enhanced durability. chemiis.com Their application as fertilizer additives and soil conditioners in agriculture is also an active area, focusing on providing essential magnesium and improving soil structure. chemiis.com
Deeper Understanding of this compound Role in Geochemical Cycles and Environmental Remediation
Magnesium phosphates play a role in natural geochemical cycles and have potential applications in environmental remediation. Future research aims to gain a deeper understanding of their formation, transformation, and interaction with other environmental components. This includes studying biogenic synthesis of this compound compounds by bacteria and fungi, which play a critical role in biogeochemical cycles and have potential in the recovery of phosphates. scielo.brresearchgate.netscielo.br Their application in wastewater treatment for the removal of excess phosphates to prevent eutrophication is an important area of research. iwaponline.comchemiis.com Magnesium phosphates can also be used to immobilize toxic elements in contaminated soils through the precipitation of sparingly soluble minerals. geoscienceworld.org Future studies will likely focus on optimizing these processes and exploring new ways to utilize magnesium phosphates for environmental cleanup and resource recovery, such as transforming wastewater-derived struvite into valuable materials. ox.ac.uk
Design and Engineering of Multifunctional this compound Materials for Specific Demands
An emerging area of research is the design and engineering of multifunctional this compound materials that combine several properties to meet specific demands. This involves creating composite materials or modifying the structure and composition of magnesium phosphates to achieve synergistic effects. Examples include developing this compound cements with enhanced mechanical properties and tailored degradation rates for bone tissue engineering applications. biomaterials.orgresearchgate.netmdpi.com Research is also exploring the creation of multifunctional materials for applications like structural supercapacitors, where this compound cement acts as a separator material with high strength and porosity. researchgate.net The design of coatings based on modified calcium phosphate/chitosan on biodegradable magnesium alloys for implants aims to improve corrosion resistance, biocompatibility, and antibacterial properties. rsc.org Future research will focus on integrating different functionalities, such as bioactivity, controlled release of therapeutic agents, or catalytic activity, into this compound matrices for advanced applications in medicine, environmental science, and engineering.
Q & A
Q. What are the primary methods for synthesizing magnesium phosphate compounds, and how do reaction conditions influence product phases?
this compound compounds (e.g., Mg₃(PO₄)₂, MgHPO₄) are synthesized via aqueous reactions between magnesium sources (e.g., MgO) and phosphoric acid under controlled stoichiometric ratios. Reaction pH and temperature critically determine the final phase:
Q. What analytical techniques are essential for characterizing this compound's structural and chemical properties?
Key techniques include:
- X-ray diffraction (XRD) : Identifies crystalline phases and purity.
- Scanning electron microscopy (SEM) : Reveals morphology and particle distribution.
- Fourier-transform infrared spectroscopy (FTIR) : Confirms phosphate bonding and hydration states.
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .
Q. How is this compound quantified in biological or environmental matrices?
- Acid digestion (e.g., HNO₃/HCl) extracts this compound from organic matrices.
- Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) quantifies magnesium, with lanthanum added to suppress interference from phosphates .
Advanced Research Questions
Q. How can experimental design methodologies optimize this compound-based systems for environmental or biomedical applications?
- Taguchi orthogonal design efficiently screens factors (e.g., pH, ion concentration, temperature) to maximize degradation efficiency of pollutants like PBDEs. This reduces experimental runs while identifying critical interactions .
- Response surface methodology (RSM) optimizes crystallization parameters (e.g., stirring speed, additive concentration) to control struvite scaling in wastewater systems .
Q. What factors influence the mechanical properties of this compound cements (MPCs), and how can they be engineered for clinical use?
- Fly ash incorporation : Up to 50% replacement of magnesia enhances compressive strength (e.g., 40–50 MPa at 28 days) via filler effects and pozzolanic activity. Excess (>70%) reduces strength due to dilution of reactive components .
- Chemical admixtures : Dipotassium hydrogen phosphate retards setting time, while borax modifies hydration kinetics. Isothermal calorimetry tracks reaction progress .
Q. How do soil interactions affect this compound availability in agricultural systems?
- Factorial designs (e.g., 3x3x10 factorial testing phosphate doses, silicon sources, and soil types) reveal synergistic effects. For example, wollastonite (calcium-magnesium silicate) enhances phosphate solubility in Cerrado biome soils by altering pH and cation exchange .
Q. What statistical approaches resolve contradictions in degradation studies of this compound materials?
- Multivariate regression isolates confounding variables (e.g., humidity, microbial activity).
- Meta-analysis compares degradation rates across studies, normalizing for parameters like porosity and environmental exposure .
Methodological Tables
Table 1: Optimization of Fly Ash in Magnesium Potassium Phosphate Cement (MKPC)
| Fly Ash Replacement (%) | Compressive Strength (MPa) | Key Mechanism |
|---|---|---|
| 0 | 35 | Baseline |
| 50 | 50 | Pozzolanic reaction |
| 70 | 28 | Dilution effect |
| Source: Adapted from |
Table 2: Analytical Techniques for this compound Phases
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
